molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1

2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No.: B1317676
CAS No.: 55000-14-1
M. Wt: 163.22 g/mol
InChI Key: KXWXNGOHHAPVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylprop-2-en-1-yl)oxy]aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWXNGOHHAPVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545130
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55000-14-1
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[(2-Methylprop-2-en-1-yl)oxy]aniline synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, mechanism, and validation of 2-[(2-methylprop-2-en-1-yl)oxy]aniline , a critical intermediate often utilized in sigmatropic rearrangement studies (specifically the aromatic Claisen rearrangement) and heterocyclic synthesis.

Executive Summary & Strategic Architecture

Target Molecule: this compound CAS: 55000-14-1 Core Application: Precursor for dihydrobenzofurans via Claisen rearrangement; sigmatropic shift mechanistic probe.

The synthesis of this ortho-substituted aniline requires a precise chemoselective strategy. A direct alkylation of 2-aminophenol is often discouraged due to competing


-alkylation vs. 

-alkylation, which leads to mixtures of mono-, di-, and

-alkylated products.

Therefore, the Nitro-Reduction Route is the industry standard for high-purity synthesis. This pathway isolates the nucleophilic oxygen reactivity first (using 2-nitrophenol) and subsequently reveals the amine, ensuring exclusive


-alkylation.
Retrosynthetic Logic

The disconnection approach identifies the ether linkage as the primary bond to form, utilizing the high nucleophilicity of the phenoxide anion and the reactivity of the allylic halide.

Retrosynthesis Figure 1: Retrosynthetic Analysis avoiding N-alkylation issues. Target Target: this compound Inter Intermediate: 2-(2-methylallyloxy)nitrobenzene Target->Inter Chemoselective Reduction (Fe/NH4Cl) SM1 Starting Material 1: 2-Nitrophenol Inter->SM1 Williamson Ether Synthesis (K2CO3/Acetone) SM2 Starting Material 2: 3-Chloro-2-methylpropene (Methallyl Chloride) Inter->SM2 SN2 Substitution

Phase I: Williamson Ether Synthesis

The first stage involves the


-alkylation of 2-nitrophenol with 3-chloro-2-methylpropene (methallyl chloride).
Mechanism: Nucleophilic Substitution

The reaction proceeds via a concerted bimolecular nucleophilic substitution.

  • Deprotonation: The base (

    
    ) deprotonates the phenol (
    
    
    
    ), generating the resonance-stabilized phenoxide anion.
  • Attack: The phenoxide oxygen attacks the

    
     orbital of the alkyl halide (methallyl chloride).
    
  • Transition State: The transition state involves simultaneous bond breaking (

    
    ) and bond forming (
    
    
    
    ), resulting in the ether linkage.
Experimental Protocol

Reagents:

  • 2-Nitrophenol (1.0 eq)

  • 3-Chloro-2-methylpropene (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (

    
    , 0.1 eq - Catalyst)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 2-nitrophenol and acetone (0.5 M concentration).

  • Activation: Add anhydrous

    
     and catalytic 
    
    
    
    . Stir at room temperature for 15 minutes to facilitate partial deprotonation.
  • Addition: Add 3-chloro-2-methylpropene dropwise.

  • Reaction: Heat the mixture to reflux (

    
     for acetone) for 6–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The yellow 2-nitrophenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate, wash with

    
     (to remove trace unreacted phenol) and Brine. Dry over 
    
    
    
    and concentrate.
  • Product: 2-(2-methylallyloxy)nitrobenzene (Yellow solid/oil).

WilliamsonMechanism Figure 2: Williamson Ether Synthesis Mechanism Step1 Deprotonation: Phenol + K2CO3 -> Phenoxide Step2 Nucleophilic Attack: Phenoxide attacks Methallyl Chloride Step1->Step2 Activation TS Transition State: [Ph-O...C...Cl]‡ Step2->TS SN2 Product Product: Nitro-Ether Intermediate TS->Product -KCl

Phase II: Chemoselective Reduction

This is the critical step. The objective is to reduce the nitro group (


) to an aniline (

) without hydrogenating the alkene (

) present in the methallyl group.

Why Standard Hydrogenation Fails: Catalytic hydrogenation (


) is non-selective and will likely reduce the alkene to a propyl group.

Selected Method: Bechamp Reduction (


) 
We utilize Iron powder activated by ammonium chloride in aqueous ethanol. This method acts via a single-electron transfer (SET) mechanism on the iron surface, which is highly specific to the nitro group and leaves alkenes intact [1, 2].
Mechanism: Surface-Mediated Electron Transfer
  • Adsorption: The nitroarene adsorbs onto the activated Iron surface.

  • Electron Transfer: Iron donates electrons to the nitro group in the presence of a proton source (

    
    ), reducing it stepwise: 
    
    
    
    .
  • Desorption: The resulting aniline desorbs, regenerating the surface for further reaction.

Experimental Protocol

Reagents:

  • 2-(2-methylallyloxy)nitrobenzene (1.0 eq)

  • Iron Powder (Reduced, 325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol:Water (3:1 ratio)

Step-by-Step Workflow:

  • Solvation: Dissolve the nitro-intermediate in Ethanol/Water (3:1) in a flask equipped with a mechanical stirrer (iron powder can be heavy/clump).[1]

  • Addition: Add

    
     and Iron powder.
    
  • Reaction: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Observation: The yellow color of the nitro compound should fade to a pale/colorless solution (darkening may occur due to iron oxidation).

  • Filtration: Critical Step. While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Note: If the solution cools before filtration, the product may precipitate or trap in the iron sludge.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Purification: Wash organics with Brine, dry over

    
    , and concentrate. If necessary, purify via column chromatography (Hexane:EtOAc).
    
Quantitative Data Summary
ParameterPhase I (Etherification)Phase II (Reduction)
Limiting Reagent 2-NitrophenolNitro-Ether Intermediate
Key Reagent Methallyl ChlorideIron Powder /

Temp/Time Reflux / 6-12 hReflux / 2-4 h
Exp. Yield (Lit.) 85–95%80–90%
Selectivity Risk

-alkylation (Low)
Alkene Reduction (High if Pd used)

Analytical Validation

To verify the identity of this compound, the following NMR signals are diagnostic.


 NMR (400 MHz, 

) Expectations:
  • 
     1.80 ppm (s, 3H):  Methyl group on the alkene (
    
    
    
    ).
  • 
     3.80 ppm (br s, 2H):  Aniline amine protons (
    
    
    
    ).
  • 
     4.45 ppm (s, 2H):  Ether methylene protons (
    
    
    
    ).
  • 
     4.98, 5.08 ppm (s, 1H each):  Terminal alkene protons (
    
    
    
    ).
  • 
     6.60–6.90 ppm (m, 4H):  Aromatic protons (characteristic 1,2-disubstitution pattern).
    

Key Validation Check: Absence of signals in the 0.9–1.5 ppm region ensures the alkene was not reduced to a propyl group (which would show a triplet/multiplet for


).

Safety & Hazards

  • Methallyl Chloride: Potent alkylating agent and lachrymator. Use only in a fume hood. Avoid skin contact.

  • Nitro Compounds: Potentially explosive if distilled to dryness at high temperatures.

  • Iron Waste: The iron sludge from the reduction can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in hazardous solid waste.

References

  • BenchChem. (2025).[2][3][4][5] Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. Retrieved from

  • Liu, Y. et al. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness / SynComm. Retrieved from

  • ChemicalBook. (2025).[5] Product Profile: this compound (CAS 55000-14-1).[6][7][8] Retrieved from

  • Ramadas, K. & Srinivasan, N. (1992). Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[1]

  • Google Patents. (2020). Methallyl chloride synthetic process and apparatus. CN1456544A. Retrieved from

Sources

Spectroscopic Data of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the organic compound 2-[(2-Methylprop-2-en-1-yl)oxy]aniline. With the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , this compound incorporates several key functional groups, including a substituted aniline ring, an ether linkage, and an alkene moiety. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and development settings, particularly in the fields of medicinal chemistry and materials science where aniline derivatives are common intermediates.

This document will detail the predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical rationale for the expected spectral features, a summary of the predicted data, a thorough interpretation of the spectra, and a standardized experimental protocol for data acquisition. The synthesis of this molecule is typically achieved through a Williamson ether synthesis, providing essential context for its structural verification.[1][2]

Molecular Structure and Synthesis Overview

The structure of this compound is characterized by a methallyloxy group attached to the ortho position of an aniline ring. This arrangement dictates the electronic and steric environment of each atom, which is directly reflected in its spectroscopic data.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

A plausible and widely used method for the synthesis of this and similar 2-alkoxyanilines is the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of a phenol, in this case, 2-aminophenol, by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, here 3-chloro-2-methyl-1-propene.

DOT Script for Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminophenol 2-Aminophenol Reaction in a polar aprotic solvent (e.g., DMF, Acetone) Reaction in a polar aprotic solvent (e.g., DMF, Acetone) 2-Aminophenol->Reaction in a polar aprotic solvent (e.g., DMF, Acetone) 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene->Reaction in a polar aprotic solvent (e.g., DMF, Acetone) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction in a polar aprotic solvent (e.g., DMF, Acetone) Heating under reflux Heating under reflux Reaction in a polar aprotic solvent (e.g., DMF, Acetone)->Heating under reflux This compound This compound Heating under reflux->this compound Salt (e.g., KCl) Salt (e.g., KCl) Heating under reflux->Salt (e.g., KCl) Water Water Heating under reflux->Water

Caption: General workflow for the Williamson ether synthesis of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity of each signal are key parameters for structural elucidation.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Predictions are based on established chemical shift ranges and coupling constants for similar structural motifs.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8-7.2Multiplet4HAr-H
~ 5.10Singlet1H=CH ₂ (a)
~ 4.95Singlet1H=CH ₂ (b)
~ 4.50Singlet2HO-CH
~ 3.80Broad Singlet2HNH
~ 1.85Singlet3H-CH

Predicted using NMRDB.org[4]

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (δ ~6.8-7.2 ppm): The four protons on the aniline ring are expected to appear as a complex multiplet in this region. The ortho, meta, and para protons will have slightly different chemical shifts due to the electronic effects of the amino and methallyloxy substituents.

  • Vinylic Protons (δ ~5.10 and ~4.95 ppm): The two geminal protons of the terminal alkene will appear as two distinct singlets. Their chemical shifts are in the typical range for vinylic protons. The lack of significant coupling to other protons results in singlet signals.

  • Oxymethylene Protons (δ ~4.50 ppm): The two protons of the methylene group attached to the ether oxygen (O-CH₂) are deshielded by the electronegative oxygen atom and are expected to appear as a singlet.

  • Amine Protons (δ ~3.80 ppm): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

  • Methyl Protons (δ ~1.85 ppm): The three protons of the methyl group attached to the double bond will appear as a singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound.

Chemical Shift (δ, ppm)Assignment
~ 146.0Ar-C -O
~ 141.0Ar-C -N
~ 140.0C =CH₂
~ 122.0Ar-C H
~ 119.0Ar-C H
~ 116.0Ar-C H
~ 115.0Ar-C H
~ 113.0=C H₂
~ 72.0O-C H₂
~ 19.0-C H₃

Predicted using NMRDB.org[5]

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ ~115.0-146.0 ppm): The six carbons of the aniline ring will appear in this region. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) are the most deshielded and appear at the downfield end of this range. The other four aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

  • Alkene Carbons (δ ~140.0 and ~113.0 ppm): The two sp²-hybridized carbons of the alkene group will appear in this region. The quaternary carbon will be further downfield than the terminal CH₂ carbon.

  • Oxymethylene Carbon (δ ~72.0 ppm): The sp³-hybridized carbon of the methylene group attached to the ether oxygen is deshielded and appears in this characteristic region for ether linkages.

  • Methyl Carbon (δ ~19.0 ppm): The sp³-hybridized carbon of the methyl group will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The following table summarizes the predicted key IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3300MediumN-H StretchPrimary Amine
3100-3000MediumC-H StretchAromatic/Alkene
2950-2850MediumC-H StretchAlkane
1640-1600Medium-WeakC=C StretchAlkene
1620-1580Medium-StrongN-H BendPrimary Amine
1500-1400StrongC=C StretchAromatic Ring
1250-1200StrongC-O StretchAryl Ether
1100-1000StrongC-O StretchAlkyl Ether
900-800Strong=C-H BendAlkene (out-of-plane)

Predicted using Cheminfo.org[6][7]

Interpretation of the IR Spectrum
  • N-H Stretching (3400-3300 cm⁻¹): The presence of a primary amine is indicated by two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic and vinylic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=C Stretching (1640-1600 cm⁻¹ and 1500-1400 cm⁻¹): The C=C stretching of the alkene will give a medium to weak absorption around 1640 cm⁻¹. The aromatic ring will show characteristic strong absorptions in the 1500-1400 cm⁻¹ region.

  • N-H Bending (1620-1580 cm⁻¹): The scissoring vibration of the primary amine group gives a medium to strong band in this region.

  • C-O Stretching (1250-1000 cm⁻¹): The strong absorptions in this region are characteristic of the C-O stretching vibrations of the aryl and alkyl ether linkages.

  • =C-H Bending (900-800 cm⁻¹): A strong out-of-plane bending vibration for the terminal alkene (=CH₂) is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum Data
m/zIon
163[M]⁺
108[M - C₄H₅]⁺
93[C₆H₅NH₂]⁺
55[C₄H₇]⁺

Predicted based on common fragmentation patterns.[5][8][9]

Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺, m/z 163): The peak corresponding to the intact molecule with a single positive charge is expected at an m/z value equal to its molecular weight.

  • Fragmentation: The molecule is expected to undergo fragmentation upon ionization. Key fragmentation pathways include:

    • Loss of the methallyl group: Cleavage of the ether bond can lead to the loss of a C₄H₅ radical, resulting in a fragment with m/z 108, corresponding to the 2-aminophenoxy cation.

    • Formation of the anilinium ion: Cleavage of the C-O bond can also lead to the formation of the aniline radical cation, which would appear at m/z 93.

    • Methallyl cation: The methallyl fragment itself can be detected as a cation with m/z 55.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the sample in the spectrometer's beam path.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[10]

  • Ionization: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ionized molecules and their fragments are separated in the mass analyzer based on their m/z ratio.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive and self-consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of hydrogen and carbon atoms, while the IR spectrum confirms the presence of the key functional groups: the primary amine, the ether linkage, and the alkene. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and application of this and related compounds, ensuring a high degree of scientific integrity and analytical rigor.

References

  • cheminfo.org. IR spectra prediction. [Link]

  • Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

  • University of Cambridge. Williamson Ether Synthesis. [Link]

  • ResearchGate. How to predict IR Spectra?. [Link]

  • cheminfo ELN documentation. IR spectra prediction. [Link]

  • Routledge. Guide to Spectroscopic Identification of Organic Compounds. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • cheminfo.org. Infrared spectra prediction. [Link]

  • Scientific Instrument Services. Mass Spectrum Generator. [Link]

  • Wikibooks. Organic Chemistry/Spectroscopy. [Link]

  • Open Access Journals. Principles of Organic Spectroscopy. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • ACS Publications. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

  • University of Washington. Data Analysis Tools. [Link]

  • ResearchGate. Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. (PDF) Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. [Link]

  • National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines. [Link]

  • Royal Society of Chemistry. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

Sources

Technical Deep Dive: The Methallyl Moiety in 2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical behavior of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline , a specialized bifunctional building block. The molecule features an electron-rich aniline core substituted at the ortho position with a methallyl ether group. Its utility in drug discovery and advanced materials stems from its latent reactivity: the molecule acts as a "loaded spring" capable of undergoing a [3,3]-sigmatropic rearrangement (Claisen) to generate a highly functionalized 1,2,3-trisubstituted benzene scaffold. This guide details the mechanistic pathways, kinetic advantages of the methallyl group over the standard allyl group, and validated protocols for its conversion into benzoxazines and dihydrobenzofurans.

The Molecular Scaffold: A Reactivity Profile

The structure of this compound combines a nucleophilic aniline nitrogen with an electrophile-susceptible methallyl ether.

Structural Components[1][2][3][4][5][6][7][8][9][10][11][12]
  • Aniline Core (Pos 1): Provides a primary amine (-NH

    
    ) for condensation reactions (e.g., imine formation) and activates the ring for electrophilic substitution.
    
  • Ether Linkage (Pos 2): Directs ortho/para reactivity but serves primarily as the tether for the rearrangement.

  • Methallyl Group (2-methyl-2-propenyl): The critical reactive unit. Unlike a simple allyl group, the C2-methyl substituent exerts a profound electronic and steric influence, accelerating rearrangement rates and dictating regioselectivity during cyclization.

The Core Reactivity: [3,3]-Sigmatropic Rearrangement

The defining reaction of this molecule is the Aromatic Claisen Rearrangement .[1][2][3] Upon thermal activation, the methallyl group migrates from the oxygen to the carbon at position 3 (the open ortho position).

Why it matters: This transforms a 1,2-disubstituted benzene (O-alky) into a 1,2,3-trisubstituted benzene (C-alkyl), a substitution pattern that is notoriously difficult to achieve via standard electrophilic aromatic substitution.

Mechanistic Pathway: The Methallyl Shift

The rearrangement proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The transition state adopts a chair-like conformation to minimize steric repulsion.

The "Methallyl Effect" on Kinetics

Contrary to steric intuition, the presence of the methyl group at the 2-position of the allyl chain (the methallyl group) typically accelerates the Claisen rearrangement compared to the unsubstituted allyl ether.

  • Electronic Stabilization: The methyl group stabilizes the developing double-bond character at the

    
    -carbon in the transition state.
    
  • Thermodynamics: The reaction is exothermic and driven by the formation of a carbonyl (which rapidly tautomerizes to a phenol) and the high bond energy of the new C-C bond.

Visualization: Reaction Coordinate

The following diagram illustrates the migration of the methallyl group and the subsequent tautomerization.

ClaisenMechanism Figure 1: Mechanistic Pathway of the Aromatic Claisen Rearrangement Start Substrate: 2-Methallyloxyaniline TS Transition State: Chair-like Conformation (Concerted [3,3]-Shift) Start->TS  ΔH > 0 (Activation)   Intermediate Intermediate: 6-Methallyl-2,4-cyclohexadienone TS->Intermediate  C-O Bond Break C-C Bond Form   Product Product: 2-Amino-3-methallylphenol Intermediate->Product  Fast Tautomerization (Aromatization)  

Caption: The methallyl group migrates to the ortho-carbon (C3), followed by rapid re-aromatization to form the phenol.

Post-Rearrangement Divergence: Cyclization Strategies

Once the rearrangement yields 2-amino-3-(2-methylallyl)phenol , the molecule possesses three proximal functional groups: an amine, a phenol, and an alkene. This enables divergent synthesis of heterocycles.

Pathway A: 1,3-Benzoxazines (Mannich Condensation)

Reaction with aldehydes (e.g., formaldehyde) bridges the amine and phenol, creating a 1,3-benzoxazine ring. The methallyl group remains as a pendant "handle" for further functionalization (e.g., polymerization or cross-linking).

Pathway B: 2,3-Dihydrobenzofurans (Intramolecular Etherification)

Under acid catalysis or oxidative conditions (Pd(II)), the phenol oxygen attacks the methallyl alkene.

  • Regioselectivity: The methyl group on the alkene favors the formation of the 5-membered dihydrobenzofuran ring (Markovnikov addition) over the 6-membered chroman ring.

DivergentSynthesis Figure 2: Divergent Cyclization Pathways for the Rearranged Scaffold Rearranged Rearranged Intermediate: 2-Amino-3-(2-methylallyl)phenol Benzoxazine Pathway A: 8-(2-methylallyl)-3,4-dihydro-2H-1,3-benzoxazine Rearranged->Benzoxazine + CH2O (Formaldehyde) (Mannich Condensation) Benzofuran Pathway B: 7-Amino-2,2-dimethyl-2,3-dihydrobenzofuran Rearranged->Benzofuran Acid Catalysis (H+) or Pd(II) Oxidation

Caption: The rearranged phenol serves as a pivot point for accessing distinct heterocyclic cores.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement

This protocol utilizes a high-boiling solvent to control the exotherm and prevent polymerization of the sensitive aniline.

Reagents:

  • This compound (1.0 equiv)

  • 
    -Diethylaniline (Solvent, 5 mL per gram of substrate)
    
  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Charge a reaction flask with the substrate and

    
    -diethylaniline. Degas the solution by bubbling argon for 15 minutes (Critical: Oxygen causes oxidative polymerization of the aniline).
    
  • Activation: Heat the solution to 190°C (reflux) for 4–6 hours. Monitor via TLC (approx. 20% EtOAc/Hexanes) or GC-MS. The starting ether spot will disappear, replaced by a more polar phenol spot.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with 2M HCl (3x) to remove the

    
    -diethylaniline solvent and the product (as the hydrochloride salt).
    
  • Isolation: Neutralize the aqueous layer with NaHCO

    
     and extract with ethyl acetate. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validation Check:

  • IR Spectroscopy: Appearance of a broad -OH stretch at 3200-3400 cm

    
    .
    
  • 1H NMR: Disappearance of the O-CH

    
     doublet (~4.5 ppm) and appearance of a benzylic C-CH
    
    
    
    singlet (~3.3 ppm).
Protocol 2: Synthesis of 2,2-Dimethyl-7-amino-2,3-dihydrobenzofuran

This utilizes the "Gem-Dimethyl" effect of the methallyl group to drive cyclization.

Reagents:

  • Rearranged Phenol Product (from Protocol 1)[4]

  • Formic Acid (85%) or Polyphosphoric Acid (PPA)

Procedure:

  • Dissolve the phenol in Formic Acid (10 mL/g).

  • Heat to reflux (100°C) for 2 hours.

  • Pour the mixture into crushed ice/water. Neutralize with NaOH pellets (keep temperature <10°C).

  • Extract with dichloromethane.

  • The product, 2,2-dimethyl-7-amino-2,3-dihydrobenzofuran , is formed via Markovnikov addition of the phenol to the alkene.

Comparative Reactivity Data

The following table contrasts the methallyl derivative with the standard allyl analog.

FeatureAllyl Group (-CH

CH=CH

)
Methallyl Group (-CH

C(Me)=CH

)
Mechanistic Implication
Rearrangement Rate Standard (

)
Accelerated (

)
Methyl group stabilizes the transition state charge distribution.
Cyclization Product 2-Methyl-2,3-dihydrobenzofuran2,2-Dimethyl-2,3-dihydrobenzofuranMethallyl yields a gem-dimethyl substituted ring, highly stable against oxidation.
Oxidation Potential ModerateHighThe electron-rich double bond of the methallyl group is more susceptible to epoxidation.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols: The Claisen Rearrangement of 2-(Allyloxy)aniline. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement: Mechanism and Variations. Retrieved from 7[3]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from 8

  • Royal Society of Chemistry. (n.d.). Thermal rearrangement of alkyl O-vinylcarbohydroximates to 2-alkyloxazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from 9[9]

  • National Institutes of Health (PMC). (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. Retrieved from 2

Sources

Literature review of 2-alkoxyaniline derivatives in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 2-alkoxyaniline derivatives.

A Technical Guide for Drug Development & Organic Chemistry Professionals

Executive Summary: The Ortho-Alkoxy Advantage

In the landscape of privileged scaffolds, 2-alkoxyanilines (o-alkoxyanilines) occupy a critical niche. Unlike their para-substituted counterparts, these derivatives offer a unique steric and electronic profile defined by the ortho-effect . The proximity of the alkoxy group (–OR) to the primary amine (–NH₂) creates an intramolecular hydrogen bond acceptor site, influencing conformation, lipophilicity, and binding affinity in biological targets (e.g., kinase hinge regions).

For the synthetic chemist, this scaffold is not merely a substrate but a directing tool. The alkoxy group exerts a strong mesomeric donation (+M) that activates the ring for electrophilic substitution, while its inductive withdrawal (-I) modulates the basicity of the amine, preventing catalyst poisoning in sensitive transition-metal couplings.

Reactivity Profile & Mechanistic Insights[1]

Electronic Tug-of-War

The reactivity of 2-alkoxyanilines is governed by two opposing forces:

  • Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the sigma bond, slightly reducing the pKa of the anilinic nitrogen compared to aniline (approx. pKa 4.5 vs. 4.6). This makes the amine less prone to oxidation but sufficiently nucleophilic for acylation.

  • Mesomeric Donation (+M): The lone pairs on the oxygen donate into the

    
    -system, significantly increasing electron density at the para (C4) and ortho (C6) positions relative to the amino group.
    
Conformational Locking

In medicinal chemistry, the 2-alkoxy group often serves to "lock" the conformation of the molecule via an intramolecular hydrogen bond between the ether oxygen and the amide/amine proton. This pre-organization reduces the entropic penalty upon binding to protein targets.

Strategic Synthesis of the Scaffold

While simple derivatives (e.g., o-anisidine) are commercially available, complex drug intermediates require de novo synthesis.

The Classical Route: Nitration-Reduction

The industrial standard involves the nitration of alkyl aryl ethers followed by reduction.

  • Challenge: Regioselectivity. Nitration of anisole yields a mixture of ortho- and para-isomers (approx. 2:1 ratio).

  • Solution: Use of steric blocking groups or varying the alkyl chain bulk to favor para, then separating isomers via fractional distillation.

The Modern Route: Buchwald-Hartwig Amination

For late-stage functionalization, Palladium-catalyzed C-N coupling is preferred.

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (e.g., BrettPhos , XPhos ).

  • Mechanism: The bulky ligand facilitates the reductive elimination step, which is often rate-limiting for electron-rich anilines.

BuchwaldMechanism Figure 1: Catalytic Cycle for Buchwald-Hartwig Synthesis of 2-Alkoxyanilines Pd0 Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_Ar Pd(II)-Ar-X Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord H2N-R' + Base PdII_Amido Pd(II)-Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 2-Alkoxyaniline Derivative RedElim->Product

Experimental Protocol: Synthesis of a VEGFR2 Inhibitor Fragment

Target Molecule: 5-(Ethylsulfonyl)-2-methoxyaniline Application: Key intermediate for VEGFR2 kinase inhibitors.[1] Source: Adapted from Molecules (2013) and BenchChem protocols.

Workflow Overview

This protocol demonstrates the conversion of a sulfonyl chloride to a functionalized 2-alkoxyaniline without chromatography, highlighting process chemistry efficiency.

Reagents:

  • 4-Methoxybenzene-1-sulfonyl chloride (Starting Material)[1]

  • Sodium sulfite (

    
    ), Sodium bicarbonate (
    
    
    
    )[1]
  • Ethyl iodide (

    
    )
    
  • Nitric acid (

    
    ), Sulfuric acid (
    
    
    
    )[1][2]
  • Pd/C (10%), Hydrogen gas (

    
    )[1]
    
Step-by-Step Methodology

Step 1: Reduction to Sulfinate

  • Dissolve 4-methoxybenzene-1-sulfonyl chloride (1.0 eq) in water/THF (10:1).

  • Add

    
     (2.0 eq) and 
    
    
    
    (2.0 eq) at 0°C.
  • Stir overnight at room temperature.

  • Acidify to precipitate the sulfinic acid or use directly as salt.

Step 2: S-Alkylation (Sulfone Formation)

  • Reflux the sulfinate salt with Ethyl Iodide (2.5 eq) in Methanol for 2 hours.

  • Yield: ~90%.

  • Note: The sulfur atom is a soft nucleophile, preferring the soft electrophile (EtI) to form the sulfone.

Step 3: Regioselective Nitration

  • Dissolve the sulfone in conc.

    
     (or mixed acid 
    
    
    
    ) at 0°C.[1][3]
  • Heat to 100°C for 2 hours.

  • Pour onto ice. The 2-alkoxy group directs the nitro group to the ortho position (relative to itself), which is meta to the sulfonyl group.

  • Yield: ~73%.

Step 4: Hydrogenation (Aniline Formation)

  • Dissolve the nitro compound in Ethanol.

  • Add 10% Pd/C (1 wt%).[1]

  • Stir under

    
     atmosphere (balloon pressure) at 34°C for 48 hours.
    
  • Filter through Celite to remove catalyst.

  • Final Yield: ~90%.

Quantitative Data Summary
Reaction StepReagentsConditionsYield (%)Key Observation
Reduction

,

0°C to RT, 12h99%Quantitative conversion to sulfinate.[1]
Alkylation EtI, MeOHReflux, 2h90%Selective S-alkylation (no O-alkylation).
Nitration

100°C, 2h73%Directed by Methoxy group (Ortho).
Reduction

, Pd/C
34°C, 48h90%Clean reduction, no dehalogenation issues.

Applications in Heterocyclic Synthesis

The 2-alkoxyaniline scaffold is a divergent intermediate. While 2-aminophenols are precursors to benzoxazoles, 2-alkoxyanilines retain the alkyl group to form 8-alkoxyquinolines and N-aryl indoles .

Applications Figure 2: Divergent Synthetic Applications of 2-Alkoxyanilines Core 2-Alkoxyaniline Scaffold Quinoline 8-Alkoxyquinolines (Antimalarials/OLEDs) Core->Quinoline Cyclization Urea Diaryl Ureas (Kinase Inhibitors) Core->Urea Coupling Schiff Salen/Schiff Base Ligands (Catalysis) Core->Schiff Condensation Indole N-Aryl Indoles (via Buchwald) Core->Indole Pd-Cat R_Quin + Glycerol/Acid (Skraup Synthesis) R_Urea + Isocyanates R_Schiff + Salicylaldehyde R_Indole + 2-Halo-styrenes

Synthesis of 8-Methoxyquinolines

Reaction with glycerol and sulfuric acid (Skraup synthesis) or


-unsaturated ketones (Doebner-Miller) yields 8-methoxyquinolines.
  • Significance: The 8-methoxy group is crucial for the activity of antimalarial drugs like Primaquine (though Primaquine is an 8-aminoquinoline, the synthetic pathway often proceeds via methoxy intermediates which are later derivatized).

Kinase Inhibitor Design (Medicinal Chemistry)

In drugs like Bosutinib (Src/Abl inhibitor), the aniline moiety forms critical hydrogen bonds with the kinase hinge region. A 2-alkoxy substituent (often methoxy or ethoxy) on the aniline ring:

  • Fills Hydrophobic Pockets: The alkyl chain extends into the ribose-binding pocket or solvent-exposed regions.

  • Modulates Electronics: Increases the electron density of the aromatic ring, strengthening cation-

    
     interactions within the active site.
    

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: Klásek, A., et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[1] Molecules, 2013, 18(2), 1443-1456. Link

  • Buchwald-Hartwig Amination Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Quinoline Synthesis: "Synthesis of 8-methoxyquinoline." PrepChem, Laboratory Manuals. Link

  • Medicinal Chemistry of Anilines: "2-Substituted Aniline as a Simple Scaffold for LuxR-Regulated QS Modulation." Molecules, 2020.[4][5] Link

  • Electronic Effects in Synthesis: "Electronic effect of ortho-methoxy group in aniline reactivity." BenchChem Technical Notes. Link

Sources

Methodological & Application

Using 2-[(2-Methylprop-2-en-1-yl)oxy]aniline as a monomer in copolymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Copolymerization of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Introduction: A Monomer for Advanced Polymer Design

The field of functional polymers is continuously driven by the pursuit of novel monomers that impart specific, desirable properties to the final material. This compound, hereafter referred to as MPOA, represents a versatile building block for the synthesis of advanced copolymers. Its unique bifunctional nature, combining a redox-active aniline core with a reactive methallyl ether side group, opens avenues for creating materials with tailored solubility, processability, and post-polymerization modification capabilities.

The aniline moiety is the precursor to polyaniline (PANI), one of the most studied conducting polymers, known for its rich redox chemistry and tunable electrical conductivity.[1] However, the rigid backbone of unsubstituted PANI often leads to poor solubility in common organic solvents, limiting its processability and broader application. The introduction of the bulky, flexible 2-[(2-methylprop-2-en-1-yl)oxy] substituent at the ortho position disrupts interchain packing, significantly enhancing solubility while also modulating the polymer's electronic and thermal properties.[2][3] Furthermore, the pendant methallyl group serves as a reactive handle for subsequent cross-linking or grafting reactions via thiol-ene chemistry or other addition reactions, allowing for the creation of complex polymer architectures.[4][5]

This guide provides a comprehensive overview of the scientific principles and a detailed experimental protocol for the utilization of MPOA in copolymerization reactions, specifically focusing on its oxidative copolymerization with aniline. It is designed for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique attributes of this functional monomer.

Section 1: Scientific Principles & Rationale

The Redox-Active Aniline Backbone

The polymerization of aniline and its derivatives typically proceeds via an oxidative chemical or electrochemical mechanism.[2] In chemical oxidative polymerization, an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) in an acidic medium initiates the reaction. The process involves the formation of radical cations that couple, primarily at the para-position, to form the growing polymer chain.[1] The resulting polymer, polyaniline, can exist in several oxidation states, with the conductive emeraldine salt form being the most stable and technologically relevant.[6][7] Copolymers incorporating MPOA are expected to retain this intrinsic redox activity, making them suitable for applications in sensors, antistatic coatings, and energy storage.[7][8][9]

The Role of the Ortho-Methallyloxy Substituent

The introduction of the methallyloxy group at the ortho-position to the amine has profound consequences for the resulting copolymer's properties:

  • Enhanced Solubility: The bulky side chain introduces steric hindrance that prevents the tight chain packing characteristic of unsubstituted PANI. This disruption of intermolecular forces leads to significantly improved solubility in common organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), which is a critical advantage for solution-based processing and film formation.[2][10]

  • Modified Thermal Properties: Side chains impact the segmental motion of the polymer backbone. The flexible ether linkage and alkyl group can lower the glass transition temperature (Tg) compared to a rigid homopolymer, affecting the material's mechanical properties.[11]

  • Post-Polymerization Functionality: The terminal double bond of the methallyl group is a versatile reactive site. It is less susceptible to homopolymerization under typical aniline polymerization conditions but remains available for post-synthesis modifications, such as cross-linking to form hydrogels or grafting other polymer chains or biomolecules.[4][5]

Fundamentals of Copolymerization Kinetics

When two different monomers, M₁ (e.g., Aniline) and M₂ (MPOA), are polymerized together, the composition and sequence distribution of the resulting copolymer chain are governed by their relative reactivities. The Mayo-Lewis model is a cornerstone for understanding this process.[12] It defines two key parameters, the reactivity ratios r₁ and r₂:

  • r₁ = k₁₁/k₁₂, the ratio of the rate constant for a growing chain ending in M₁ adding another M₁ monomer versus adding an M₂ monomer.

  • r₂ = k₂₂/k₂₁, the ratio of the rate constant for a growing chain ending in M₂ adding another M₂ monomer versus adding an M₁ monomer.

The product of these ratios (r₁r₂) provides insight into the resulting copolymer structure, as illustrated in the diagram below.[13]

G cluster_input Reactivity Ratio Product (r1 * r2) cluster_output Resulting Copolymer Structure r1r2 r1 * r2 Value ideal Ideal / Random (e.g., Styrene-Butadiene) r1r2->ideal ≈ 1 alternating Alternating (e.g., Styrene-Maleic Anhydride) r1r2->alternating ≈ 0 blocky Blocky or Homopolymer Mixture r1r2->blocky > 1 caption Figure 1. Relationship between reactivity ratios and copolymer structure.

Caption: Figure 1. Relationship between reactivity ratios and copolymer structure.

For a new monomer system like MPOA and aniline, these ratios must be determined experimentally by running several copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion (<10%).[13]

Section 2: Monomer & Reagent Data

Before beginning any experimental work, it is crucial to be familiar with the properties of the monomer and all reagents.

Table 1: Physicochemical Properties of this compound (MPOA)
Property Value
CAS Number55000-14-1[14][15]
Molecular FormulaC₁₀H₁₃NO[16]
Molecular Weight163.22 g/mol [15]
AppearanceRefer to supplier data (typically a liquid or low-melting solid)
Boiling PointData not widely available; high boiling point expected
SolubilitySoluble in common organic solvents (e.g., DMF, NMP, DMSO, Chloroform)
Table 2: Reagents and Materials for Exemplar Copolymerization
Reagent/Material Grade/Specification
This compound (MPOA)>97% Purity
Aniline (ANI)Reagent Grade, freshly distilled
Ammonium Persulfate ((NH₄)₂S₂O₈)ACS Reagent Grade, >98%
Hydrochloric Acid (HCl)ACS Reagent Grade, 37%
N-Methyl-2-pyrrolidone (NMP)Anhydrous, >99.5%
Methanol (MeOH)ACS Reagent Grade
Deionized (DI) Water>18 MΩ·cm
Beakers, Magnetic Stir Bars, Stir PlateStandard laboratory equipment
Büchner Funnel, Filter PaperStandard laboratory equipment
Ice Bath-

Section 3: Protocol for Oxidative Copolymerization

This section details a representative protocol for the chemical oxidative copolymerization of MPOA with aniline to produce a random copolymer, P(ANI-co-MPOA).

Experimental Workflow

The overall process can be visualized as a sequence of distinct stages, from preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_monomer 1. Prepare Monomer Solution (MPOA + ANI in 1M HCl) react 3. Initiate Polymerization (Dropwise addition of oxidant at 0-5 °C) prep_monomer->react prep_oxidant 2. Prepare Oxidant Solution ((NH4)2S2O8 in 1M HCl) prep_oxidant->react isolate 4. Isolate Product (Vacuum Filtration) react->isolate wash 5. Wash Copolymer (1M HCl, DI Water, Methanol) isolate->wash dry 6. Dry Product (Vacuum Oven) wash->dry analysis 7. Analyze Copolymer (FTIR, NMR, DSC, TGA) dry->analysis caption Figure 2. Workflow for the synthesis and characterization of P(ANI-co-MPOA).

Caption: Figure 2. Workflow for the synthesis and characterization of P(ANI-co-MPOA).

Step-by-Step Protocol: Synthesis of P(ANI-co-MPOA) (50:50 Molar Feed Ratio)
  • Reagent Preparation:

    • Monomer Solution: In a 250 mL beaker, combine 5.00 mmol of aniline (e.g., 0.466 g) and 5.00 mmol of MPOA (e.g., 0.816 g). Add 100 mL of 1.0 M HCl solution and stir with a magnetic bar until both monomers are fully dissolved. The solution should be colorless to pale yellow.

    • Oxidant Solution: In a separate 100 mL beaker, dissolve 11.0 mmol of ammonium persulfate (e.g., 2.51 g, using a 1.1:1 molar ratio of oxidant to total monomer) in 50 mL of 1.0 M HCl. Stir until fully dissolved.

    • Rationale: The acidic medium is essential to protonate the aniline nitrogen, forming the anilinium salt which is soluble in water and is the active species for polymerization. A slight excess of oxidant ensures complete conversion of the monomers.[2]

  • Polymerization:

    • Place the beaker containing the monomer solution into an ice bath and allow it to cool to 0-5 °C while stirring.

    • Using a dropping funnel or pipette, add the oxidant solution dropwise to the cooled, stirring monomer solution over a period of 20-30 minutes.

    • Observation: The solution color will gradually change, typically from colorless to light blue, then to dark green, and finally to a dark green/black precipitate. This indicates the formation of the copolymer in its conductive emeraldine salt form.[3]

    • After the addition is complete, leave the reaction mixture stirring in the ice bath for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 22 hours to ensure high conversion.

    • Rationale: A low temperature and slow addition rate are crucial for controlling the reaction exotherm and promoting ordered, head-to-tail (para) coupling, which leads to a more linear and processable polymer.[3]

  • Isolation and Purification:

    • Collect the dark green precipitate by vacuum filtration using a Büchner funnel.

    • Wash the polymer filter cake extensively with 1.0 M HCl (approx. 3 x 100 mL) until the filtrate becomes colorless. This removes unreacted oxidant and low molecular weight oligomers.

    • Subsequently, wash the cake with DI water (approx. 3 x 100 mL) to remove excess acid.

    • Finally, wash with methanol (approx. 2 x 50 mL) to remove any remaining unreacted monomers.

    • Rationale: A thorough washing procedure is critical for obtaining a pure copolymer, which is essential for accurate characterization and reliable performance.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60 °C for 24-48 hours, or until a constant weight is achieved.

    • The final product should be a dark green powder. Store it in a desiccator.

Section 4: Characterization of the P(ANI-co-MPOA) Copolymer

This section outlines key analytical techniques to validate the synthesis and understand the properties of the copolymer.

Structural Characterization
  • FTIR Spectroscopy: Prepare a KBr pellet or cast a thin film of the copolymer. The spectrum should confirm the presence of functionalities from both monomers.

Table 3: Expected Key FTIR Peaks for P(ANI-co-MPOA) Emeraldine Salt
Wavenumber (cm⁻¹) Assignment
~3400N-H stretching
~3050Aromatic C-H stretching
~2930, 2870Aliphatic C-H stretching (from methallyl group)
~1635C=C stretching (from methallyl group)
~1580C=C stretching of quinoid rings
~1490C=C stretching of benzenoid rings
~1240C-N stretching
~1130C-H in-plane bending (electronic-like band, characteristic of conductivity)
~1030C-O-C ether stretching
~820C-H out-of-plane bending (para-disubstituted benzene)
  • ¹H NMR Spectroscopy: Dissolve the copolymer in a deuterated solvent like DMSO-d₆. The spectrum will be broad due to the polymeric nature, but key resonances should be identifiable: aromatic protons (~6.5-7.5 ppm), protons from the methallyl group (CH₂=C(CH₃)CH₂O-) including vinyl protons (~4.9-5.1 ppm), the methyl group (~1.7 ppm), and the oxymethylene protons (~4.4 ppm). The relative integration of aromatic to aliphatic protons can provide an estimate of the copolymer composition.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): A DSC thermogram (typically from the second heating scan to erase thermal history) will reveal the glass transition temperature (Tg) of the copolymer.[17] The Tg is expected to be a single value, intermediate between the Tgs of the respective homopolymers, confirming the formation of a random copolymer rather than a blend.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. This analysis will determine the onset of thermal degradation, indicating the thermal stability of the copolymer. The presence of the alkoxy side group may slightly decrease the initial degradation temperature compared to pure PANI.[11]

Section 5: Data Interpretation & Troubleshooting

Successful synthesis is validated when characterization data aligns with expectations:

  • FTIR and NMR confirm the incorporation of both monomer units.

  • The copolymer is soluble in solvents like NMP, unlike PANI homopolymer.

  • DSC shows a single Tg.

Table 4: Troubleshooting Guide
Problem Possible Cause(s)
Low or No Yield Inactive oxidant; Monomer impurity; Incorrect stoichiometry.
Product is Insoluble Reaction temperature was too high, causing cross-linking; Low incorporation of MPOA.
Poor Conductivity (if measured) Insufficient doping; Over-oxidation of the polymer.
Broad/Unresolved NMR Spectrum Paramagnetic species in the emeraldine salt form.

References

  • MDPI. (2018).
  • Wikipedia. (n.d.). Aniline. Wikipedia.
  • PubChem. (n.d.). This compound. PubChem.
  • Royal Society of Chemistry. (2022). Chapter 11: Redox-active Polymeric Materials. Books - The Royal Society of Chemistry.
  • SpringerLink. (n.d.).
  • Cambridge Core. (2019). Redox-active polymers (redoxmers) for electrochemical energy storage.
  • ChemicalBook. (n.d.). 55000-14-1(this compound) Product Description. ChemicalBook.
  • ChemicalBook. (n.d.). This compound CAS. ChemicalBook.
  • NIH. (2019). Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. PMC.
  • PMC. (n.d.).
  • RSC Publishing. (n.d.).
  • Scientific Research Publishing. (2015). Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization.
  • Intro to Polymer Science Class Notes. (n.d.). Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes.
  • Wikipedia. (n.d.).
  • PMC. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. PMC.
  • Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals.
  • NIH. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PMC.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. NETZSCH Analyzing & Testing.
  • NIH. (2024).

Sources

Development and Validation of Analytical Methodologies for 2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This Application Note details the analytical strategy for 2-[(2-Methylprop-2-en-1-yl)oxy]aniline (also known as o-(2-methylallyloxy)aniline). This compound is a critical intermediate in the synthesis of dihydrobenzofurans and indole-based pharmacophores.

Due to the presence of the primary aniline moiety, this compound is classified as a Potentially Genotoxic Impurity (PGI) . Furthermore, the ortho-allyloxy structure renders it thermally unstable, susceptible to [3,3]-sigmatropic rearrangement (Claisen rearrangement) at elevated temperatures.

Recommendation: High-Performance Liquid Chromatography (HPLC) is the mandatory separation technique. Gas Chromatography (GC) is strongly discouraged due to thermal degradation artifacts.

Physicochemical Profile
PropertyValueAnalytical Implication
CAS Number 55000-14-1Unique Identifier
Molecular Weight 163.22 g/mol [M+H]⁺ = 164.2 (ESI Positive)
LogP (Predicted) ~2.17Retains well on C18 RP-HPLC
pKa (Base) ~4.33Ionizes in acidic mobile phases (pH < 4)
Chromophore Aniline/EtherUV Active (λmax ~240 nm, ~280 nm)
Critical Risk Thermal InstabilityAvoid GC injection ports (>150°C)

Critical Analytical Challenge: Thermal Instability

The primary failure mode in analyzing allyl aryl ethers is the unintentional induction of the Claisen Rearrangement . When this compound is heated (e.g., in a GC injector at 250°C), it rearranges to form a C-alkylated phenol isomer. This results in false-negative assay results and the appearance of "ghost" impurities.

Diagram 1: Thermal Degradation Pathway (The "Why" for LC)

ClaisenRearrangement cluster_warning Methodological Risk Analyte This compound (Target Analyte) Transition Transition State (Elevated Temp >150°C) Analyte->Transition Heat (GC Inlet) Product Rearranged Isomer (Artifact / False Impurity) Transition->Product [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Dihydrobenzofuran (Secondary Artifact) Product->Cyclized Further Thermal Cyclization

Caption: Thermal degradation pathway illustrating why GC is unsuitable. The analyte rearranges to isomeric phenols or cyclizes upon heating.

Method A: HPLC-UV (Assay & Purity)

This method is designed for Process Control and Purity Assessment (Limit of Quantitation ~0.05%). It utilizes a low pH mobile phase to protonate the aniline, ensuring sharp peak shape and preventing interaction with silanols.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)Standard RP stationary phase for aromatic amines.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses silanol activity; ensures amine protonation.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControlled temperature to prevent retention drift.
Injection Vol 5-10 µLDependent on sample concentration.
Detection UV at 240 nm (BW 4 nm)Near absorption maximum for substituted anilines.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Anilines are prone to tailing; strict control required).

  • Precision (RSD): NMT 2.0% for 6 replicate injections of standard.

  • Resolution (Rs): > 2.0 between the analyte and any synthetic precursors (e.g., 2-aminophenol).

Method B: LC-MS/MS (Trace Analysis / GTI Screening)

This method is designed for Genotoxic Impurity (GTI) screening in drug substances, capable of detecting ppm-level traces.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (+ve)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Logic
Quantifier 164.1 [M+H]⁺109.115-20Cleavage of the methylallyl ether bond (Loss of C4H7).
Qualifier 164.1 [M+H]⁺80.130-35Ring fragmentation/Loss of CO + H.
LC Conditions (MS Compatible)
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18, 100 × 2.1 mm, 1.8 µm (UHPLC).

  • Flow Rate: 0.3 mL/min.

Diagram 2: Analytical Workflow

Workflow Sample Sample Matrix (API or Reaction Mix) Prep Dilution in ACN:H2O (50:50) Avoid MeOH (Reaction Risk) Sample->Prep Separation UHPLC Separation C18 Column, Acidic pH Prep->Separation Detection Detection Mode Separation->Detection UV UV (240 nm) Limit: ~0.05% Detection->UV Assay MS ESI+ MS/MS (MRM) Limit: < 10 ppm Detection->MS Trace Impurity Data Quantification & Reporting UV->Data MS->Data

Caption: Integrated workflow for assay (UV) and trace impurity (MS) analysis. Note the solvent restriction in sample prep.

Sample Preparation & Stability Protocols

Solvent Selection
  • Recommended: Acetonitrile/Water mixtures.[1][2]

  • Prohibited: Alcohols (Methanol/Ethanol) in the presence of strong Lewis acids or high heat, as trans-etherification or Michael addition could theoretically occur over long storage, though less likely than thermal rearrangement.

  • Storage: Solutions should be stored in Amber Glass at 4°C. Anilines are susceptible to photo-oxidation (browning) over time.

Protocol: Standard Preparation
  • Weigh 10.0 mg of Reference Standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL Acetonitrile.

  • Sonicate for 5 minutes (maintain temp < 25°C).

  • Dilute to volume with Water.

  • Final Concentration: 0.1 mg/mL (100 ppm).

References

  • Claisen, L. (1912).[3] Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. (Foundational text on the thermal instability of allyl aryl ethers).

  • BenchChem. (2025).[2][4][5] HPLC method development for separation of aniline isomers. (General protocol for aniline separation on C18).

  • PubChem. Compound Summary: this compound (CAS 55000-14-1). National Library of Medicine.

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Scope. (Mechanistic grounding for avoiding GC analysis).

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Regulatory context for aniline impurity analysis).

Sources

Functionalization of polymers with 2-[(2-Methylprop-2-en-1-yl)oxy]aniline for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for utilizing 2-[(2-Methylprop-2-en-1-yl)oxy]aniline (herein referred to as 2-MPOA ) as a bifunctional monomer and surface modifier. Unlike standard aniline derivatives, 2-MPOA possesses a unique architecture: a primary amine for oxidative polymerization or Mannich condensation, and an ortho-methallyloxy tail that serves as a latent site for thermal crosslinking (via Claisen rearrangement) or radical grafting. These protocols address two high-value applications: soluble conductive polymers for sensing and next-generation benzoxazine thermosets .

Introduction & Molecule Analysis

The utility of 2-MPOA lies in its ability to overcome the "processability vs. performance" trade-off common in conjugated polymers.

  • The Aniline Head: Allows for oxidative polymerization to form polyaniline (PANI) backbones. The ortho-alkoxy substituent introduces steric hindrance that disrupts interchain H-bonding, rendering the resulting polymer soluble in common organic solvents (unlike unsubstituted PANI).

  • The Methallyloxy Tail: Provides a reactive "handle." In thermosets, this group undergoes a [3,3]-sigmatropic rearrangement (Claisen) at elevated temperatures, generating a free phenol for additional crosslinking.[1] In conductive polymers, the double bond remains available for post-polymerization functionalization via thiol-ene "click" chemistry.

Chemical Structure & Reactivity Map

MPOA_Reactivity MPOA This compound (2-MPOA) Amine Primary Amine (-NH2) Site A MPOA->Amine Ether Methallyl Ether (-O-CH2-C(Me)=CH2) Site B MPOA->Ether OxPoly Oxidative Polymerization (Conductive PANI Backbone) Amine->OxPoly APS / HCl Benz Mannich Condensation (Benzoxazine Ring) Amine->Benz CH2O + Phenol Claisen Claisen Rearrangement (>180°C Thermal Cure) Ether->Claisen Heat Click Thiol-Ene Click (UV/Radical Grafting) Ether->Click R-SH / hν

Figure 1: Reactivity map of 2-MPOA showing dual-functional pathways for thermoplastic and thermoset applications.

Application A: Soluble Conductive Polymers (Sensors)

Context: Unsubstituted Polyaniline (PANI) is notoriously difficult to process due to insolubility. By using 2-MPOA, we create a PANI derivative that is soluble in solvents like NMP, DMSO, and CHCl3, enabling the casting of conductive films for gas sensors or anti-static coatings.[1]

Protocol 1: Oxidative Polymerization of 2-MPOA

Objective: Synthesize Poly(2-MPOA) with controlled molecular weight and high solubility.

Materials
  • Monomer: this compound (2-MPOA)

  • Oxidant: Ammonium Persulfate (APS)

  • Dopant/Acid: 1.0 M Hydrochloric Acid (HCl) or Camphorsulfonic Acid (CSA) for organic solubility.

  • Solvent: Deionized Water (for synthesis), Chloroform (for extraction).[1]

Step-by-Step Methodology
  • Monomer Salt Formation:

    • Dissolve 10 mmol of 2-MPOA in 50 mL of 1.0 M HCl. Stir magnetically at 500 RPM in a jacketed reactor maintained at 0°C to -5°C .

    • Scientist's Note: The low temperature is critical. The electron-donating alkoxy group makes the ring highly reactive. Higher temperatures will lead to rapid, uncontrolled branching and "ortho-coupling" defects that reduce conductivity.

  • Oxidant Addition:

    • Dissolve 10 mmol of APS (stoichiometric 1:1 ratio) in 20 mL of 1.0 M HCl.

    • Add the APS solution dropwise to the monomer solution over 30 minutes.

    • Observation: The solution will transition from colorless to dark blue/green, indicating the formation of the emeraldine salt form.[1]

  • Polymerization:

    • Continue stirring at 0°C for 6–12 hours.

    • Checkpoint: Unlike standard aniline which precipitates as a granular powder, Poly(2-MPOA) may form a sticky suspension due to the bulky side chain.

  • Purification (Dedoping/Redoping):

    • Filter the crude polymer and wash with excess 1.0 M HCl, then acetone (to remove oligomers).[1]

    • Dedoping: Stir the filter cake in 0.1 M Ammonium Hydroxide (NH4OH) for 2 hours to convert to the non-conductive Emeraldine Base (blue). This step ensures the removal of trapped oxidant.

    • Dry under vacuum at 40°C for 24 hours.

  • Film Casting:

    • Dissolve the dried Emeraldine Base in Chloroform or NMP (concentration 1-2 wt%).

    • Spin-coat onto glass/PET substrates.

    • Redoping: Expose the film to HCl vapor or immerse in CSA solution to restore conductivity (green color).

Data Summary: Poly(2-MPOA) vs. Standard PANI
PropertyStandard PANIPoly(2-MPOA)Benefit
Solubility (CHCl3) Insoluble> 15 mg/mLEnables ink-jet printing/spray coating.
Conductivity 1–10 S/cm10^-2 – 10^-1 S/cmLower conductivity due to steric twist, but sufficient for sensors.
Processability Poor (Powder only)Excellent (Film forming)Flexible device fabrication.
Functionalization NonePendant Methallyl GroupReady for crosslinking.

Application B: High-Performance Benzoxazine Resins

Context: 2-MPOA is an ideal precursor for benzoxazine monomers. The resulting resin exhibits near-zero shrinkage upon curing. The methallyl group provides a secondary curing mechanism, increasing the glass transition temperature (


) and thermal stability suitable for aerospace composites.[1]
Protocol 2: Synthesis of Methallyl-Functionalized Benzoxazine (P-MPOA)

Objective: Synthesize a benzoxazine monomer using Phenol, Paraformaldehyde, and 2-MPOA.

Materials
  • Amine: 2-MPOA (1 eq.)

  • Phenolic Source: Phenol (1 eq.) (Can be substituted with Bisphenol A for bifunctional resins).

  • Aldehyde: Paraformaldehyde (2 eq.)

  • Solvent: Toluene or Xylene (for azeotropic distillation).

Step-by-Step Methodology
  • Reactant Mixing:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, mix Phenol (10 mmol), 2-MPOA (10 mmol), and Paraformaldehyde (20 mmol).

    • Add 50 mL Toluene.

  • Mannich Condensation:

    • Heat the mixture to reflux (approx. 110°C).

    • Stir for 4–6 hours. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical yield: 20 mmol water).

    • Mechanism:[1][2][3][4][5][6] The amine reacts with formaldehyde to form a hemiaminal, which then attacks the phenol ortho-position, closing the oxazine ring.[1]

  • Workup:

    • Cool to room temperature.[6]

    • Wash the organic layer with 1N NaOH (to remove unreacted phenol) and then distilled water.

    • Dry over anhydrous

      
       and evaporate the solvent under reduced pressure.
      
    • Result: A viscous yellow/orange oil or low-melting solid.

  • Curing Protocol (The "Smart" Cure):

    • Stage 1 (Ring Opening): Heat to 180°C–200°C for 2 hours. The oxazine ring opens to form a phenolic network.

    • Stage 2 (Claisen Crosslinking): Ramp temperature to 220°C–240°C for 1 hour.

    • Critical Insight: At this temperature, the methallyl ether group on the 2-MPOA moiety undergoes Claisen rearrangement to the ortho position of the benzene ring, converting to a phenol and an allyl chain.[1] These groups then radically polymerize, creating a hyper-crosslinked network with superior thermal stability.

Benzoxazine Curing Pathway[1]

Benzoxazine_Cure Monomer P-MPOA Monomer (Benzoxazine Ring) Stage1 Stage 1: Ring Opening (180°C) Formation of Phenolic Network Monomer->Stage1 Thermal Initiation Stage2 Stage 2: Claisen Rearrangement (220°C) Methallyl Ether -> C-Allyl Phenol Stage1->Stage2 Sigmatropic Shift Final Hyper-Crosslinked Thermoset (High Tg, Low Flammability) Stage2->Final Radical Polymerization

Figure 2: Two-stage curing process for 2-MPOA based benzoxazines, leveraging the Claisen rearrangement for enhanced crosslinking density.

Safety & Handling

  • Toxicity: Like all aniline derivatives, 2-MPOA should be treated as a potential carcinogen and skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage: Store the monomer at 4°C under nitrogen to prevent premature oxidation or autopolymerization of the alkene tail.

  • Waste: Dispose of heavy metal oxidants (if using chromates, though APS is recommended) and organic solvents according to local EHS regulations.[1]

References

  • Synthesis of 2-Alkenyl-Tethered Anilines. Source: National Institutes of Health (PMC). Relevance: Describes synthetic routes for ortho-alkenyl anilines, providing foundational chemistry for the starting material.

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Source: National Institutes of Health (PMC). Relevance: Validates the oxidative polymerization of ortho-substituted anilines and their use in sensing applications.

  • Influence of copolymer composition on the properties of soluble poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline)s. Source: ResearchGate.[7] Relevance: Provides comparative data on solubility and conductivity of substituted polyanilines.

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Source: National Institutes of Health (PMC). Relevance: Details the Mannich condensation mechanism and thermal properties of benzoxazine resins derived from substituted anilines.

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. Source: National Institutes of Health (PMC). Relevance: Discusses post-polymerization functionalization (thiol-ene click) of allyl-terminated polymers, applicable to the methallyl tail of 2-MPOA.

Sources

Troubleshooting & Optimization

Improving the yield and purity of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-55000-14-1 Subject: Optimization of Yield and Purity for Methallyl Ether Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing issues with chemoselectivity or thermal instability . The synthesis of 2-[(2-methylprop-2-en-1-yl)oxy]aniline (CAS: 55000-14-1) presents two distinct antagonistic challenges:

  • The Reduction Step: Reducing the nitro group without saturating the sensitive methallyl double bond.

  • The Thermal Threat: Preventing the [3,3]-sigmatropic Claisen rearrangement, which destroys your ether linkage and forms C-alkylated byproducts.

This guide replaces generic protocols with a self-validating, high-fidelity workflow designed to maximize yield (>85%) and purity.

Module 1: The O-Alkylation (Building the Ether)

Objective: Synthesize 1-(2-methylallyloxy)-2-nitrobenzene from 2-nitrophenol.

The Protocol

Do not use sodium hydride (NaH) unless absolutely necessary. It is overkill and increases the risk of "naked anion" C-alkylation. Use the Potassium Carbonate / DMF method for optimal O-selectivity.

ParameterSpecificationRationale
Reagents 2-Nitrophenol (1.0 eq), Methallyl chloride (1.2 eq), K₂CO₃ (1.5 eq)Excess alkyl halide drives completion; Carbonate buffers the reaction.
Solvent DMF (Dimethylformamide)High dielectric constant promotes O-alkylation over C-alkylation.
Temperature 60°C - 70°CCRITICAL: Do not exceed 80°C. Higher temps trigger Claisen rearrangement.
Time 4 - 6 HoursMonitor via TLC (Hexane/EtOAc 8:2).
Troubleshooting FAQ

Q: My product contains a significant impurity that is difficult to separate. A: This is likely the C-alkylated isomer or the Claisen rearrangement product .

  • Diagnosis: Check your reaction temperature.[1][2][3][4] If you heated the reaction to reflux in DMF (~153°C), you triggered a Claisen rearrangement, migrating the methallyl group to the aromatic ring carbon.

  • Solution: Keep the reaction strictly below 70°C. If C-alkylation persists, switch the solvent to Acetone (reflux at 56°C) with K₂CO₃/KI (catalytic), though this will be slower.

Q: The reaction is stalled at 70% conversion. A: Methallyl chloride is volatile and may have evaporated, or your base is "wet."

  • Solution: Add an additional 0.2 eq of methallyl chloride. Ensure your K₂CO₃ is anhydrous (dried in an oven >120°C) before use. Water poisons this reaction by solvating the phenoxide anion too strongly.

Module 2: Chemoselective Reduction (Protecting the Alkene)

Objective: Reduce the Nitro group (-NO₂) to Aniline (-NH₂) while preserving the Alkene (C=C).

The Protocol: Fe / NH₄Cl (Bechamp-Type)

STOP. Do not use Pd/C and Hydrogen. This will reduce your double bond, yielding the isopropyl ether impurity (2-isobutoxyaniline).

Recommended System: Iron Powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water.[5]

  • Setup: Dissolve the nitro-ether intermediate (1.0 eq) in Ethanol (10 vol).

  • Activation: Add NH₄Cl (5.0 eq) dissolved in minimal water (3 vol).

  • Reduction: Add Iron powder (5.0 eq, 325 mesh or finer) in portions.

  • Reflux: Heat to mild reflux (70-75°C) with vigorous mechanical stirring . Magnetic stirring often fails due to the heavy iron sludge.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with ethyl acetate.

Troubleshooting FAQ

Q: The reaction is extremely slow (>24 hours). A: The iron surface has passivated.

  • Solution: "Etch" the iron powder before use by washing it briefly with dilute HCl, then water, then ethanol. Alternatively, use ultrasound to initiate the reaction. Ensure vigorous stirring; if the iron settles, the reaction stops.

Q: I see a new spot on TLC that isn't the amine. A: It could be the Hydroxylamine intermediate (R-NHOH).

  • Cause: Incomplete reduction.

  • Solution: Increase the equivalents of Fe/NH₄Cl or prolong the reflux. This intermediate eventually reduces to the amine.

Module 3: Purification & Stability (The "Silent Killer")

Objective: Isolate the pure aniline without degradation.

The Claisen Trap

The target molecule, this compound, is an allyl aryl ether . These are thermodynamically unstable relative to their C-alkylated isomers.

  • Danger Zone: Distillation.

  • Rule: NEVER distill this product at atmospheric pressure. Even vacuum distillation is risky if the pot temperature exceeds 100°C.

  • Preferred Purification: Acid-Base Extraction followed by Flash Chromatography (if necessary).

Purification Workflow (Acid-Base Extraction)
  • Extract: Dissolve crude amine in EtOAc. Wash with 1M HCl (The amine goes into the water layer; non-basic impurities stay in organic).

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (removes unreacted nitro compound).

  • Basify: Cool the aqueous layer on ice. Basify to pH 10 with NaOH or Na₂CO₃.

  • Recover: Extract the liberated amine into EtOAc. Dry over Na₂SO₄ and concentrate at low temperature (<40°C) .

Visual Logic & Pathways

Figure 1: Synthesis & Failure Pathways

This diagram illustrates the correct pathway (Green) versus the thermal degradation pathways (Red) you must avoid.

SynthesisPathway Start 2-Nitrophenol Step1 Step 1: O-Alkylation (K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 1-(2-methylallyloxy)-2-nitrobenzene Step1->Inter Claisen FAILURE: Claisen Rearrangement (C-Alkylated Phenol) Inter->Claisen Heat > 100°C Step2 Step 2: Reduction (Fe / NH4Cl) Inter->Step2 Target TARGET: This compound Step2->Target Selectivity OK OverRed FAILURE: Over-Reduction (Isopropyl Ether) Step2->OverRed If Pd/C used Target->Claisen Distillation Heat

Caption: Figure 1. The "Green Path" denotes the optimal route. Red dashed lines indicate thermal or catalytic failure modes.

Figure 2: Troubleshooting Logic Tree

Follow this decision tree if your yield is below 80%.

Troubleshooting Start Low Yield / Purity? CheckTLC Is the Alkene Intact? (NMR/TLC) Start->CheckTLC CheckInter Did Step 1 Complete? CheckTLC->CheckInter Yes (Alkene OK) PdIssue STOP Pd/C. Switch to Fe/NH4Cl CheckTLC->PdIssue No (Saturated) ClaisenIssue Thermal Damage. Reduce Temp <70°C CheckInter->ClaisenIssue Yes, but impurities BaseIssue Wet Base/Solvent. Dry K2CO3 / DMF CheckInter->BaseIssue No (Low Conversion) StirIssue Stirring Failure. Use Mechanical Stirrer CheckInter->StirIssue No (Reaction Stalled)

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.

References

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Title: Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.[6]

    • Source: Organic Chemistry Current Research, 2015.[6]

    • URL:[Link]

  • Claisen Rearrangement Mechanics

    • Title: The Claisen Rearrangement (Mechanism & Conditions).[1][3][7][8]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound (CAS 55000-14-1).[9]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Williamson Ether Synthesis on Nitrophenols

    • Title: Synthesis of 2-(2-methylprop-1-en-oxy) nitrobenzene (Precursor Protocol).
    • Source: PrepChem.
    • URL:[Link]

Sources

Overcoming solubility issues of polyaniline derivatives in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyaniline (PANI) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this versatile class of conducting polymers. The inherent insolubility of PANI in common organic solvents presents a significant hurdle in its processing and application.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address these challenges head-on, empowering you to achieve consistent and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the solubility of polyaniline and its derivatives.

Q1: Why is pristine polyaniline (emeraldine base) insoluble in most common organic solvents?

A1: The poor solubility of the emeraldine base form of PANI is primarily due to the rigid, highly conjugated π-electron structure of its backbone and strong inter-chain interactions, such as hydrogen bonding.[1][4] These factors lead to a highly crystalline and aggregated structure that is difficult for solvent molecules to penetrate and solvate effectively.[5]

Q2: What is the fundamental difference in solubility between the emeraldine base and emeraldine salt forms of polyaniline?

A2: The emeraldine base (EB) is the neutral, un-doped form of polyaniline and is generally insoluble in most solvents, with limited solubility in highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO).[2][6][7][8] The emeraldine salt (ES), the conductive form, is produced by protonating the EB with an acid.[9] The solubility of the ES form is highly dependent on the nature of the acid dopant (counter-ion) used.[10] For instance, doping with camphor sulfonic acid (CSA) can render PANI soluble in m-cresol.[11][12]

Q3: What are the main strategies to improve the solubility of polyaniline derivatives?

A3: There are three primary strategies to enhance the solubility of polyaniline:

  • Introducing Substituents: Attaching functional groups (e.g., alkyl, alkoxy) to the aniline monomer before polymerization can increase the distance between polymer chains, weakening inter-chain interactions and improving solubility.[2][13]

  • Copolymerization: Polymerizing aniline with a substituted aniline monomer can create a copolymer with tailored properties, balancing conductivity and solubility.[2]

  • Doping with Functionalized Protonic Acids: Using large, bulky organic acids (e.g., dodecylbenzenesulfonic acid - DBSA) as dopants can induce solubility in less polar organic solvents due to the plasticizing effect of the large counter-ions.[10][14]

Q4: What is "self-doping" and how does it affect solubility?

A4: Self-doping refers to the synthesis of polyaniline derivatives where the acidic dopant group is covalently bonded to the polymer backbone.[14] This is typically achieved by polymerizing aniline monomers that have an acidic functional group, such as a sulfonic acid (-SO₃H) or phosphonic acid (-PO₃H₂) group, attached to the aromatic ring or nitrogen atom.[14][15][16] This creates an "internal" dopant, which can significantly improve solubility, particularly in aqueous or polar protic solvents.[15][17][18]

Q5: Can sonication be used to improve the solubility of polyaniline?

A5: While sonication can aid in dispersing polyaniline powders in a solvent, it's important to understand that it often creates a fine colloidal dispersion rather than a true solution.[19] For many applications, a stable dispersion may be sufficient. However, prolonged or high-power sonication can potentially lead to chain scission and a reduction in the polymer's molecular weight, which could negatively impact its electrical and mechanical properties.[7]

II. Troubleshooting Guide: Common Experimental Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis and processing of soluble polyaniline derivatives.

Issue 1: Synthesized polyaniline derivative precipitates during the reaction.
Q: My polyaniline derivative is crashing out of the solution during polymerization, even though I'm using a substituted aniline. What could be the cause?

A: This is a common issue that can arise from several factors related to the reaction conditions and the choice of monomer.

Probable Causes & Solutions:

  • Cause 1: Inappropriate Solvent or Acid Medium. The solubility of the growing polymer chains is highly dependent on the reaction medium.

    • Solution: Ensure the solvent system is appropriate for both the monomer and the resulting polymer. For instance, some substituted anilines may require a less acidic environment to remain soluble.[15] Consider using a mixed solvent system to fine-tune the polarity.

  • Cause 2: Low Reaction Temperature. While lower temperatures can sometimes lead to higher molecular weight PANI, they can also decrease the solubility of the polymer.[20]

    • Solution: Experiment with slightly increasing the reaction temperature. However, be mindful that excessively high temperatures can lead to side reactions and lower molecular weights. A typical range for chemical oxidative polymerization is 0-25 °C.[20]

  • Cause 3: High Monomer Concentration. A high concentration of the monomer can lead to rapid polymerization and the formation of insoluble, high molecular weight chains that precipitate quickly.

    • Solution: Reduce the initial monomer concentration. This will slow down the polymerization rate and allow for better solvation of the growing polymer chains.

  • Cause 4: Steric Hindrance from Substituents. Bulky substituents on the aniline monomer can sometimes hinder polymerization, leading to the formation of short, insoluble oligomers.[2][21]

    • Solution: If you suspect steric hindrance is an issue, consider copolymerizing the substituted aniline with unsubstituted aniline. This can help to incorporate the functional monomer into a more soluble polymer backbone.[2]

Issue 2: Poor solubility of the final, purified polyaniline derivative powder.
Q: I've successfully synthesized and purified my polyaniline derivative, but now it won't dissolve in the expected organic solvent. Why is this happening?

A: This is a frustrating but solvable problem. The issue often lies in the final state of the polymer after purification and drying.

Probable Causes & Solutions:

  • Cause 1: Incomplete De-doping (for Emeraldine Base). If you are trying to dissolve the emeraldine base form, residual dopant from the synthesis can cause cross-linking and reduce solubility.

    • Solution: Ensure a thorough de-doping process. This typically involves stirring the polymer powder in an aqueous ammonium hydroxide solution (e.g., 0.1 M NH₄OH) for several hours, followed by repeated washing with deionized water and methanol until the filtrate is neutral and colorless.[2][7]

  • Cause 2: Aggregation During Drying. During the drying process, the polymer chains can re-aggregate and form strong intermolecular bonds, making them difficult to re-dissolve.

    • Solution: Avoid harsh drying conditions. Instead of high temperatures, dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) for an extended period.[9] Freeze-drying (lyophilization) from a suitable solvent can also be an effective method to obtain a fine, easily dispersible powder.

  • Cause 3: Incorrect Solvent Choice. The adage "like dissolves like" is crucial here. The polarity and hydrogen bonding capability of the solvent must be compatible with the polymer derivative.

    • Solution: Consult solubility tables for polyaniline derivatives. For many emeraldine base derivatives, NMP, DMSO, and DMF are good starting points.[2][22] For doped PANI, the choice of solvent is dictated by the dopant. For example, CSA-doped PANI is soluble in m-cresol.[11]

  • Cause 4: Cross-linking. Unintended cross-linking can occur during synthesis or subsequent processing, rendering the polymer insoluble.

    • Solution: Review your synthesis protocol for any steps that might induce cross-linking, such as excessive oxidant or high temperatures. Characterization techniques like FTIR can sometimes reveal evidence of cross-linking.

Issue 3: Gel formation in polyaniline solutions.
Q: My polyaniline derivative dissolves initially, but the solution forms a gel over time, even at low concentrations. How can I prevent this?

A: Gelation is a common phenomenon in polyaniline solutions and is attributed to the formation of a 3D network through secondary interactions like hydrogen bonding and π-π stacking.[4][23]

Probable Causes & Solutions:

  • Cause 1: Strong Inter-chain Interactions. The inherent tendency of PANI chains to interact with each other is the primary driver of gelation.

    • Solution 1 (Additives): The addition of gel inhibitors can disrupt these interactions. For example, in NMP solutions of PANI, small amounts of dimethyl aziridine have been shown to prevent gelation by disrupting hydrogen bonds.[4] Adding a small amount of a secondary solvent that can interfere with these interactions may also be effective.

    • Solution 2 (Use of Bulky Counter-ions): When working with the emeraldine salt form, using a bulky counter-ion from a functionalized protonic acid can sterically hinder the close association of polymer chains, thus reducing the tendency to gel.[24]

  • Cause 2: High Polymer Concentration. The likelihood of gelation increases significantly with polymer concentration.[4]

    • Solution: Work with the lowest concentration that is feasible for your application. If a higher concentration is necessary, prepare the solution immediately before use to minimize the time available for gelation to occur.

  • Cause 3: Temperature Effects. In some systems, changes in temperature can promote gelation.

    • Solution: Store the polyaniline solution at a constant, optimized temperature. For some systems, slight warming may prevent gelation, while for others, refrigeration might be necessary. This will be system-dependent and requires empirical determination.

III. Data & Protocols

Table 1: Solubility of Polyaniline and its Derivatives in Various Solvents
PolymerFormSolventSolubilityConductivity (S/cm)Reference
Polyaniline (PANI)Emeraldine BaseN-Methyl-2-pyrrolidone (NMP)Partially SolubleInsulator[2][7]
Polyaniline (PANI)Emeraldine BaseDimethyl Sulfoxide (DMSO)Partially SolubleInsulator[2][25]
PANI-CSAEmeraldine Saltm-CresolSoluble~300[11][19]
PANI-DBSAEmeraldine SaltChloroform, TolueneSoluble~1-100[14]
Poly(o-anisidine) (POA)Emeraldine BaseDMSO, NMP, DMF, THF, Chloroform, EthanolSolubleLower than PANI[2]
PANI-co-POAEmeraldine BaseDMSO, NMP, DMF, THFSolubleIntermediate[2]
Sulfonated PANI (SPAN)Self-dopedWater, Aqueous NaOHSoluble~0.1[17][26]
PANI-IAsEmeraldine SaltDimethyl Sulfoxide (DMSO)Highly Soluble (up to 44 mg/mL)0.13[25]

Note: Solubility can be influenced by molecular weight, synthesis conditions, and the specific grade of the solvent.

Experimental Protocol: Synthesis of a Soluble Polyaniline Derivative (Poly(aniline-co-o-anisidine))

This protocol is adapted from methodologies described in the literature for synthesizing a soluble copolymer of aniline and o-anisidine.[2]

Materials:

  • Aniline (distilled before use)

  • o-Anisidine (distilled before use)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Acetone

  • Ammonium hydroxide (NH₄OH, 1 M)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve a desired molar ratio of aniline and o-anisidine (e.g., 1:1) in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate (APS) (monomer to oxidant molar ratio of 1:1) in 50 mL of 1 M HCl and cool it to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 4-6 hours. A dark green precipitate should form.

  • Isolation of the Doped Polymer: Filter the precipitate using a Buchner funnel and wash it with 1 M HCl until the filtrate is colorless. Then, wash with methanol and acetone to remove any unreacted monomer and oligomers.

  • De-doping to Emeraldine Base: Transfer the polymer to a beaker containing 1 M NH₄OH and stir for 12-24 hours to convert the emeraldine salt to the emeraldine base (color change from green to blue/purple).

  • Final Purification: Filter the emeraldine base, and wash it repeatedly with deionized water until the filtrate is neutral. Finally, wash with methanol to facilitate drying.

  • Drying: Dry the final product in a vacuum oven at 60 °C until a constant weight is achieved.

Visualization of Concepts
Diagram 1: Mechanism of Solubility Enhancement

G cluster_insoluble Insoluble PANI (Emeraldine Base) cluster_strategies Solubilization Strategies cluster_soluble Soluble PANI Derivative Insoluble_PANI Rigid, Aggregated PANI Chains (Strong Inter-chain Interactions) Strategy1 1. Backbone Substitution (e.g., -OCH3, -Alkyl) Insoluble_PANI->Strategy1 Application of Strategy2 2. Copolymerization Insoluble_PANI->Strategy2 Application of Strategy3 3. Doping with Functionalized Acids (e.g., DBSA, CSA) Insoluble_PANI->Strategy3 Application of Strategy4 4. Self-Doping (e.g., -SO3H) Insoluble_PANI->Strategy4 Application of Soluble_PANI Solvated, Separated PANI Chains (Weakened Inter-chain Interactions) Strategy1->Soluble_PANI Leads to Strategy2->Soluble_PANI Leads to Strategy3->Soluble_PANI Leads to Strategy4->Soluble_PANI Leads to

Caption: Strategies to overcome the insolubility of polyaniline.

Diagram 2: Workflow for Synthesis and Solubilization

G Start Start: Aniline/Substituted Monomer Polymerization Chemical Oxidative Polymerization Start->Polymerization Precipitate Insoluble Doped Polymer (ES) Polymerization->Precipitate Dedoping De-doping (e.g., NH4OH) Precipitate->Dedoping Purification Washing & Drying Dedoping->Purification Soluble_EB Soluble Emeraldine Base (EB) Purification->Soluble_EB Dissolution Dissolution in Organic Solvent (e.g., NMP) Soluble_EB->Dissolution Final_Solution Homogeneous Solution Dissolution->Final_Solution

Caption: General workflow for synthesizing a soluble polyaniline derivative.

IV. References

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). PMC. [Link]

  • Synthesis and Properties of Self‐doped Polyaniline with Polycationic Templates via Biocatalysis. (2006). Taylor & Francis Online. [Link]

  • Chemical synthesis and characterization of highly soluble conducting polyaniline in mixtures of common solvents. (2021). Journal of the Serbian Chemical Society. [Link]

  • A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. (2009). Materials Science Research India. [Link]

  • Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing. (2016). PMC. [Link]

  • Hierarchical nanostructured conducting polymer hydrogel with high electrochemical activity. (2013). PMC. [Link]

  • Chemical synthesis and characterization of polyaniline derivatives: substituent effect on solubility and conductivity. (2013). Journal of the Chilean Chemical Society. [Link]

  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Advances. [Link]

  • Synthesis of New Water-Soluble Self-Doped Polyaniline. (2000). ACS Publications. [Link]

  • Development of self-doped conductive polymers with phosphonic acid moieties. (2025). Bulletin of the Chemical Society of Japan. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]

  • Synthesis and applications of Polyaniline: A Brief Review. (2024). International Journal of Scientific Development and Research. [Link]

  • Preparation and characterization of a new polyaniline salt with good conductivity and great solubility in dimethyl sulphoxide. (2015). Journal of the Serbian Chemical Society. [Link]

  • POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. (2007). Middle East Technical University. [Link]

  • Synthesis and characterization of completely soluble polyaniline salts via inverse emulsion polymerization using a mixture of chloroform and 2- butanol as a dispersing medium. (2025). INIS-IAEA. [Link]

  • Polyaniline. (2025). ChemBK. [Link]

  • Method of making a soluable polyaniline salt in a diversified organic polar solution. (2001). Google Patents.

  • In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene? (2020). ResearchGate. [Link]

  • Polyaniline. (2024). Wikipedia. [Link]

  • Polyanilines. (2013). Wiley Online Library. [Link]

  • What is the best solvent for base polyaniline and polystyrene? (2014). ResearchGate. [Link]

  • Homologous Series of Polyaniline Derivatives Block Copolymers with Amphiphilic and Semiconducting Properties. (2022). PMC. [Link]

  • Solubility and Dispersion Characteristics of Polyaniline. (2025). ResearchGate. [Link]

  • Characterization of Low Temperature Soluble Polyaniline. (1993). Semantic Scholar. [Link]

  • Synthesis, properties and aplications of functionalized polyanilines. (2001). SciELO. [Link]

  • Solubility of PPy, PANI, and Poly(Ani- co -Py) in NMP along with their corresponding fi ltrate. (2018). ResearchGate. [Link]

  • What are the best solvents for Polyaniline (emeraldine salt)? (2014). ResearchGate. [Link]

  • Liquid-crystalline solutions of electrically conducting polyaniline. (1992). SYNTHETIC METALS. [Link]

  • Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. (2020). MDPI. [Link]

  • Facile synthesis of multi-functional elastic polyaniline/polyvinyl alcohol composite gels by a solution assembly method. (2020). RSC Publishing. [Link]

  • Effect of polyaniline content and protonating dopants on electroconductive composites. (2021). Scientific Reports. [Link]

  • Counter-ion induced processibility of conducting polyaniline. (1993). Scilit. [Link]

  • Dissolution and Doping of Polyaniline Emeraldine Base in Imidazolium Ionic Liquids Investigated by Spectroscopic Techniques. (2018). ResearchGate. [Link]

  • Effects of counter-ions on the electropolymerization behaviors and properties of polyaniline. (2021). International Journal of Electrochemical Science. [Link]

  • The Influence of Organic Solvents on the Polymerization of Polyaniline. (2016). Research and Reviews: Journal of Chemistry. [Link]

  • Mechanically strong, flexible highly conducting polyaniline structures formed from polyaniline gels. (2009). ResearchGate. [Link]

Sources

Identifying and minimizing byproducts in 2-[(2-Methylprop-2-en-1-yl)oxy]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-55000-14-1 Version: 2.4 (Current) Applicable CAS: 55000-14-1 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The "Double-Bond" Trap

Welcome to the technical support hub for 2-[(2-Methylprop-2-en-1-yl)oxy]aniline .

If you are accessing this guide, you are likely encountering one of two critical failures:

  • Loss of the alkene moiety (Over-reduction during the nitro-to-amine step).

  • Thermal degradation (Claisen rearrangement during purification).

This molecule is a "Janus" intermediate—it requires robust conditions to form the ether linkage but demands extreme delicacy to reduce the nitro group without touching the methallyl double bond. This guide prioritizes chemoselectivity and thermal management .

Part 1: The Synthetic Pathway & Impurity Map

Visualizing the battlefield: Where do the byproducts come from?

The industry-standard route utilizes 2-Nitrophenol rather than 2-Aminophenol.

  • Why? Starting with 2-Aminophenol invites competitive N-alkylation, leading to inseparable mixtures of O-ether, N-amine, and N,O-bis-alkylated byproducts. The Nitro group acts as a perfect protecting group for the nitrogen.

Workflow & Impurity Diagram

SynthesisMap Start Start: 2-Nitrophenol + Methallyl Chloride Step1 Step 1: O-Alkylation (Base/Solvent) Start->Step1 K2CO3, Acetone, Reflux Inter Intermediate: 1-(2-methylallyloxy)-2-nitrobenzene Step1->Inter Imp4 Impurity D (Hydrolysis): Methallyl Alcohol Step1->Imp4 Wet Solvent Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Imp1 Impurity A (C-Alkylated): Claisen Rearrangement Product (Thermal >100°C) Inter->Imp1 Heat (>100°C) Product Target Product: This compound Step2->Product Correct Reductant Imp2 Impurity B (Over-Reduced): 2-Isobutoxyaniline (Saturated Alkene) Step2->Imp2 H2/Pd-C (Avoid!) Imp3 Impurity C (Dimer): Azoxybenzene Derivatives (High pH Reduction) Step2->Imp3 pH > 9

Figure 1: Synthetic pathway illustrating the origin of critical impurities (Red nodes).

Part 2: Troubleshooting Guides (FAQ Format)

Module 1: The Alkylation Step (Ether Formation)

User Query: "I see a new spot on TLC just above my product that won't separate. Is it the C-alkylated isomer?"

Technical Diagnosis: Yes, this is likely the Claisen Rearrangement product (Impurity A) or a direct C-alkylation byproduct. The methallyl group is prone to a [3,3]-sigmatropic rearrangement if the reaction temperature is too high.

Protocol Adjustment:

  • Temperature Cap: Never exceed 60–65°C .

    • Explanation: Aromatic allyl ethers begin to rearrange at temperatures >100°C, but in polar aprotic solvents (like DMF), the activation energy barrier can lower, or direct C-alkylation becomes kinetically accessible.

  • Solvent Switch: Replace DMF (Dimethylformamide) with Acetone or Acetonitrile .

    • Why? DMF requires high temperatures to remove during workup, which induces the rearrangement after the reaction is done. Acetone boils at 56°C, keeping the process thermally safe by design.

  • Base Selection: Use Potassium Carbonate (

    
    ).
    
    • Avoid strong bases like NaH, which promote C-alkylation via tighter ion pairing in the phenoxide intermediate.

Data Table: Solvent Impact on Purity

SolventTemp (

C)
O-Alkylation (Target)C-Alkylation (Impurity)Workup Risk
DMF 9085%10-15%High (Distillation req.)
Acetone 56 (Reflux)>98%<1%Low (Evaporation)
Toluene 11070%30%Critical (Claisen promoted)
Module 2: The Reduction Step (The "Killer" Variable)

User Query: "My NMR shows the disappearance of the alkene protons (4.9-5.1 ppm). I used Pd/C and Hydrogen balloon. What happened?"

Technical Diagnosis: You have synthesized 2-isobutoxyaniline (Impurity B). Catalytic hydrogenation (


 + Pd/C) is non-selective ; it reduces the nitro group and saturates the exocyclic double bond simultaneously.

Corrective Protocol (The Bechamp Reduction Variant): You must use a dissolving metal reduction or a selective chemical reductant.

Recommended Method: Iron/Ammonium Chloride (


) 
This method is chemoselective for 

and leaves the alkene untouched.
  • Reagents: Iron powder (325 mesh, 5 eq),

    
     (1 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend Nitro-ether in EtOH/H2O.

    • Add

      
       and heat to 70°C.
      
    • Add Iron powder portion-wise (exothermic).

    • Monitor by TLC (approx. 1-2 hours).

    • Critical: Filter hot through Celite to remove iron oxides.

  • Validation: Check

    
     NMR.
    
    • Target Signal: Two singlets at

      
       and 
      
      
      
      ppm (Methallyl
      
      
      ).
    • Impurity Signal: Doublet at

      
       ppm (Isobutyl 
      
      
      
      ).

Alternative Method: Stannous Chloride (


) 
  • Pros: Homogeneous reaction, easy to monitor.

  • Cons: Acidic workup can be tedious; tin waste disposal.

  • Use case: Small scale (<1g) where filtration of iron sludge is difficult.

Module 3: Purification & Thermal Stability

User Query: "The product was pure after extraction, but after vacuum distillation, it turned dark and purity dropped to 80%."

Technical Diagnosis: You triggered the Claisen Rearrangement in the distillation flask. The methallyl ether linkage is thermally unstable. Upon heating, the methallyl group migrates to the aromatic ring (ortho-position), reforming a phenol.

The Mechanism (Why it happens): The rearrangement is a concerted [3,3]-sigmatropic shift.[1] It is driven by the formation of a strong C-C bond at the expense of a weaker C-O bond.[2] This typically occurs at


, but can happen slowly at lower temperatures during prolonged heating.

Purification Strategy:

  • Avoid Distillation: Unless you have a high-vacuum system (<0.1 mmHg) that allows boiling below 80°C.

  • Recommended: Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 4:1).

    • Note: The amine makes the compound streak on silica. Add 1% Triethylamine (

      
      ) to the eluent to sharpen the bands.
      
  • Storage: Store under Argon at 4°C. The terminal alkene is prone to oxidation over time.

Part 3: Decision Logic for Reduction

Use this flowchart to select the correct reduction method based on your lab's available resources.

ReductionLogic Start Start: Nitro Reduction Q1 Is the Alkene present? Start->Q1 Method1 STOP: Do NOT use H2/Pd-C (Will saturate alkene) Q1->Method1 Yes Q2 Scale of Reaction? Q1->Q2 Need Selectivity Small Small Scale (<1g) Q2->Small Large Large Scale (>10g) Q2->Large Sol1 Method A: SnCl2 / EtOH (Easy handling, Tin waste) Small->Sol1 Sol2 Method B: Fe / NH4Cl (Cheap, scalable, requires filtration) Large->Sol2

Figure 2: Decision matrix for selecting the chemoselective reduction method.

References

  • Claisen, L. (1912).[1] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[3] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational mechanism of Claisen Rearrangement).[2][4][5]

  • Patil, R. D., et al. (2015).[6] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder.[6] Organic Chemistry: Current Research.[6] (Protocol for Fe/NH4Cl reduction).

  • ChemicalBook. (2024).[2] this compound Properties and CAS Data. (Physical property verification).[7]

  • Organic Chemistry Portal. (2024). Claisen Rearrangement Mechanism and Conditions.[1][2][4][5]

  • RSC Advances. (2015). Chemoselective nitro reduction using iron catalysts.[6][8] (Validation of selectivity over alkenes).

Sources

Refinement of purification techniques for substituted aniline monomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification, Stabilization, and Storage of Aniline Derivatives Assigned Specialist: Senior Application Scientist

Mission Statement

You are accessing the Tier-3 Technical Support Knowledge Base. This guide addresses the most persistent challenges in handling substituted aniline monomers used in pharmaceutical synthesis and polymerization. Unlike standard datasheets, this portal focuses on causality —explaining why your material degrades and providing self-validating protocols to restore it.

Module 1: The "Browning" Incident (Oxidation & Color Removal)[1]

User Ticket #402: "My 4-bromoaniline was white when purchased but has turned dark brown after two weeks of storage. Is it ruined?"

Root Cause Analysis

No, it is likely not "ruined," but it is contaminated. Aniline derivatives are electron-rich aromatic systems. The amino group (


) donates electron density into the ring, lowering the oxidation potential.[1] Upon exposure to atmospheric oxygen, they undergo radical oxidation to form quinone imines  and complex oligomers (similar to the browning of an apple). These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can turn a bulk sample dark brown.
Protocol A: The Zinc Dust Distillation (The "Gold Standard")

For liquid anilines or low-melting solids, simple distillation is often insufficient because the oxidized impurities can co-distill or catalyze further decomposition.

The Fix: Distillation in the presence of Zinc dust.

  • Mechanism: Zinc acts as a reducing agent in situ, preventing oxidation during the heating process and reducing trace quinoid impurities back to their colorless forms.

Step-by-Step Workflow:

  • Charge the Flask: Add the impure aniline to a round-bottom flask.

  • Add Zinc: Add 1–3% (w/w) of activated Zinc dust.

  • Inert Gas: Flush the system with Nitrogen (

    
    ) or Argon.[2] Critical:  Anilines oxidize rapidly at high temperatures; distillation must be air-free.
    
  • Distill: Perform vacuum distillation (see Module 3).

  • Result: The distillate should be clear/colorless.

Protocol B: Acid-Base "Rescue" Extraction

For heavily degraded samples where distillation is risky (e.g., high molecular weight derivatives).

Logic: Aniline is basic (


). Oxidized oligomers (tars) are typically neutral or acidic (phenolic). We exploit this to separate the monomer.[3][4]

AcidBaseExtraction Start Dark/Impure Aniline (Dissolved in Ether/DCM) AcidWash Wash with 1M HCl Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Tars/Neutrals) PhaseSep->OrgLayer Top/Bottom depends on solvent AqLayer Aqueous Layer (Anilinium Salt) PhaseSep->AqLayer Discard Discard Organic Layer OrgLayer->Discard Basify Basify with 2M NaOH (pH > 10) AqLayer->Basify Regenerate Free Base Extract Extract into Organic Solvent Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure Aniline Monomer Dry->Final

Figure 1: Acid-Base Purification Workflow.[3] By converting the aniline to its water-soluble salt, non-basic oxidized impurities are partitioned into the organic waste layer.

Module 2: The Isomer Dilemma (Regioselectivity)

User Ticket #789: "I synthesized 4-nitroaniline, but NMR shows 10% 2-nitroaniline (ortho) contamination. How do I purify this without running a column?"

Strategic Insight: Symmetry drives Solubility

Chromatography is expensive and hard to scale. Recrystallization is superior for isomers because para-substituted anilines are more symmetrical than ortho-isomers.

  • Para-isomers: Pack efficiently in the crystal lattice

    
     Higher Melting Point 
    
    
    
    Lower Solubility.
  • Ortho-isomers: Steric clash disrupts packing

    
     Lower Melting Point 
    
    
    
    Higher Solubility.

The "Self-Validating" Solvent System: You need a solvent that dissolves the ortho impurity at room temperature but only dissolves the para product at boiling.

Solvent Selection Guide:

Substituent TypeExample CompoundRecommended Solvent SystemRationale
Polar / H-Bonding p-Nitroaniline, p-AminophenolEthanol / Water (1:1) High polarity matches functional groups; water acts as anti-solvent to force precipitation.
Halogenated p-Bromoaniline, p-ChloroanilineHexane / DCM or Heptane Halogens reduce water solubility. Non-polar solvents with a "polar spike" (DCM) work best.
Alkyl / Lipophilic p-Toluidine, p-ButylanilineMethanol (Cold)Alkyl chains increase solubility; cooling methanol to -20°C often crashes out the para isomer.

Troubleshooting Tip: If your crystals are "oiling out" (forming liquid droplets instead of solids), your temperature is too high or the solution is too concentrated. Re-heat and add 10% more solvent.[5]

Module 3: Advanced Distillation Dynamics

User Ticket #550: "My aniline derivative decomposes before it boils. The literature says BP is 200°C, but it turns to tar at 150°C."

The Vacuum Solution

Substituted anilines are thermally sensitive. You must never distill them at atmospheric pressure if the boiling point exceeds 150°C.

The Rule of Thumb (Nomograph Approximation): Reducing pressure by half typically lowers the boiling point by ~10-15°C. However, for high vacuum, the drop is drastic.

  • Standard Aniline: BP 184°C (760 Torr)

    
    68°C (10 Torr) .
    

Protocol: Short-Path Distillation For high-boiling, sensitive monomers, use a "Short-Path" setup.

  • Minimize Distance: The vapor should travel <10 cm from flask to condenser. This minimizes the "residence time" the molecule spends in the hot vapor phase.

  • Grease-Free: Use PTFE sleeves. Hot aniline vapor dissolves vacuum grease, contaminating your product.

  • Cow Receiver: Use a multi-flask receiver (pig/cow) to collect the "forerun" (often solvent or lower-boiling isomers) separately from the main fraction without breaking vacuum.

Module 4: Long-Term Stabilization (Storage)

User Ticket #901: "I need to store this monomer for 6 months. How do I stop it from degrading?"

The "Salt Switch" Technique

Free-base anilines are unstable. Anilinium salts (HCl) are indefinitely stable solids.

Conversion Protocol:

  • Dissolve fresh aniline in Diethyl Ether.

  • Bubble dry HCl gas or add HCl in Dioxane/Ether.

  • The white Anilinium Hydrochloride salt will precipitate immediately.

  • Filter and store.

  • To Use: Revert to free base using the extraction method in Figure 1 immediately before your experiment.

DecisionMatrix Input Impure Aniline Monomer State Physical State? Input->State Liquid Liquid State->Liquid Solid Solid State->Solid Distill Vacuum Distillation (w/ Zinc Dust) Liquid->Distill Standard Solid->Distill Low MP (<60°C) Recryst Recrystallization (See Solvent Table) Solid->Recryst Isomer Mix?

Figure 2: Decision Matrix for Purification Method. Selects the optimal pathway based on physical state and thermal properties.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Zinc dust distillation and purification of aromatic amines).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source on specific solvent systems for p-nitroaniline and p-bromoaniline).

  • PubChem Database. Aniline Compound Summary. National Center for Biotechnology Information. (Source for pKa, toxicity, and physical property data). [Link]

  • Org. Synth. Purification of Amines via Acid-Base Extraction. Organic Syntheses, Coll. Vol. 1, p.111 (1941). (Foundational protocol for chemical separation). [Link]

Sources

Validation & Comparative

Confirming the chemical structure of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline using spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline, a substituted aniline with potential applications in chemical synthesis and materials science. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the strategic rationale behind the analysis. This document is designed to be a self-validating system, where the convergence of data from multiple techniques provides a high degree of confidence in the final structural assignment.

The Imperative of Structural Verification

The biological and chemical properties of a molecule are intrinsically linked to its structure. In the context of drug development and materials science, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, or material performance. Therefore, a multi-faceted analytical approach is not just recommended, but essential. For our target molecule, this compound (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ), we will employ a suite of spectroscopic techniques to confirm the connectivity of the methallyl group to the oxygen atom, which is in turn attached to the aniline ring at the ortho position.

Primary Spectroscopic Confirmation: A Triad of Techniques

The primary toolkit for the structural confirmation of a small organic molecule like this compound comprises ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and even infer stereochemical relationships.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methallyl group, and the amine protons. The ortho-substitution pattern on the aniline ring will lead to a complex splitting pattern for the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic-H (4 protons)6.7 - 7.2Multiplet4HJortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz
-NH₂~3.8Broad Singlet2H-
=CH₂ (vinylic)~5.0Singlet1H-
=CH₂ (vinylic)~4.9Singlet1H-
-O-CH₂- (allylic)~4.4Singlet2H-
-CH₃ (allylic)~1.8Singlet3H-

Causality Behind Predictions: The aromatic protons are expected in the 6.7-7.2 ppm region, a typical range for benzene derivatives. The ortho-alkoxy and amino groups will influence their precise shifts. The amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The vinylic protons of the methallyl group are diastereotopic and are expected to appear as distinct singlets around 4.9-5.0 ppm. The allylic methylene protons adjacent to the ether oxygen are deshielded and should appear as a singlet around 4.4 ppm. The methyl group on the double bond will also be a singlet around 1.8 ppm.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O145 - 155
Aromatic C-N135 - 145
Aromatic C-H (x4)110 - 130
C=C (quaternary)140 - 145
=CH₂110 - 115
-O-CH₂-70 - 75
-CH₃15 - 20

Causality Behind Predictions: The carbon attached to the oxygen (C-O) will be the most downfield of the aromatic carbons due to the electronegativity of oxygen. Similarly, the carbon attached to the nitrogen (C-N) will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region. For the methallyl group, the quaternary carbon of the double bond will be further downfield than the terminal =CH₂ carbon. The allylic methylene carbon attached to the ether oxygen will be in the 70-75 ppm range, and the methyl carbon will be upfield.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Transfer the solution to a 5 mm NMR tube. A->B C Insert the NMR tube into the spectrometer. B->C D Lock and shim the instrument. C->D E Acquire ¹H NMR spectrum (e.g., 16 scans). D->E F Acquire ¹³C NMR spectrum (e.g., 1024 scans). E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate the chemical shift scale (e.g., to residual solvent peak). G->H I Integrate ¹H signals and pick peaks for both spectra. H->I

Caption: Workflow for NMR data acquisition.

For a detailed, authoritative protocol on NMR data acquisition for small molecules, refer to the guide by the National Institute of Standards and Technology (NIST) on Good Practices in NMR Spectroscopy.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch (asymmetric & symmetric)3400 - 3500MediumPrimary Amine
Aromatic C-H Stretch3000 - 3100MediumAromatic Ring
Aliphatic C-H Stretch2850 - 3000MediumAlkyl Groups
C=C Stretch (alkene)1640 - 1680MediumAlkene
C=C Stretch (aromatic)1500 - 1600Medium-StrongAromatic Ring
C-O Stretch (aryl ether)1200 - 1275StrongAryl Ether
C-N Stretch1250 - 1335Medium-StrongAromatic Amine

Causality Behind Predictions: The presence of a primary amine is strongly indicated by two bands in the 3400-3500 cm⁻¹ region.[2] The aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The C=C stretches for both the alkene and the aromatic ring will be in the 1500-1680 cm⁻¹ region. A strong absorption between 1200-1275 cm⁻¹ is characteristic of an aryl ether C-O stretch.[3][4] The C-N stretch of the aromatic amine will also be present in a similar region.[2]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of the neat liquid sample onto one NaCl or KBr salt plate. B Place a second salt plate on top to create a thin film. A->B C Place the salt plates in the spectrometer's sample holder. B->C D Acquire a background spectrum (air). C->D E Acquire the sample spectrum (e.g., 32 scans). D->E F Perform background subtraction. E->F G Identify and label significant absorption peaks. F->G

Caption: Workflow for FT-IR data acquisition.

A standard procedure for analyzing liquid samples via FT-IR is well-documented by many university chemistry departments and instrument manufacturers.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 163, corresponding to the molecular weight of the compound. The odd molecular weight is consistent with the presence of one nitrogen atom, as per the nitrogen rule.

  • Key Fragmentation Pathways:

    • Loss of the methallyl group: Cleavage of the ether bond could lead to the loss of the C₄H₇ radical, resulting in a fragment at m/z = 108.

    • Allylic cleavage: Fragmentation of the methallyl group itself is likely, potentially leading to a stable allylic cation.

    • Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic portion are also possible.

m/z Proposed Fragment Fragmentation Pathway
163[C₁₀H₁₃NO]⁺•Molecular Ion
108[C₆H₆NO]⁺Loss of •C₄H₇
93[C₆H₇N]⁺•Rearrangement and loss of C₄H₆O
77[C₆H₅]⁺Loss of the amino and alkoxy groups

Causality Behind Predictions: Aromatic ethers often show a prominent molecular ion peak.[7][8] The fragmentation is typically initiated by ionization of the lone pair electrons on the oxygen or nitrogen, or the pi system of the aromatic ring. Subsequent cleavage of bonds alpha and beta to these heteroatoms and the aromatic ring dictates the major fragment ions observed.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_proc Data Processing A Introduce a small amount of the sample into the ion source (e.g., via direct infusion or GC). B Ionize the sample using a beam of 70 eV electrons (EI). A->B C Accelerate the resulting ions. B->C D Separate ions based on their mass-to-charge ratio in the mass analyzer. C->D E Detect the ions. D->E F Generate a mass spectrum (plot of relative abundance vs. m/z). E->F G Identify the molecular ion peak and major fragment ions. F->G

Caption: Workflow for EI-MS data acquisition.

Detailed protocols for EI-MS can be found in various mass spectrometry textbooks and resources from instrument manufacturers.[9]

Alternative and Complementary Methods: 2D NMR Spectroscopy

While 1D NMR, IR, and MS provide a strong foundation for structural confirmation, complex molecules or those with ambiguous signals may require more advanced techniques. 2D NMR spectroscopy offers a powerful solution by revealing correlations between nuclei, which can definitively establish connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the allylic methylene protons (-O-CH₂-) and the aromatic carbon attached to the oxygen, confirming the ether linkage.

The combination of these 2D NMR experiments provides an unambiguous map of the molecular structure, leaving little room for doubt.[10][11][12][13]

Conclusion: A Synergistic Approach to Structural Certainty

The confirmation of the chemical structure of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. In cases of ambiguity, 2D NMR techniques such as COSY, HSQC, and HMBC offer a definitive means of establishing atomic connectivity. By comparing the experimentally obtained data with the predicted spectra outlined in this guide, researchers can confidently verify the structure of their synthesized or isolated compound, ensuring the integrity and reproducibility of their scientific work.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Szabó, V., & Gömöry, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 668. [Link]

  • Barrows, S. E., Stranz, D. D., & Trujillo, M. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 751–771. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Barrows, S. E., Stranz, D. D., & Trujillo, M. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. Retrieved from [Link]

  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358. [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Hornback, J. M. (2006). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford. Retrieved from [Link]

  • Ostrowski, S., & Krygowski, T. M. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(12), 902–911. [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

  • Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, December 11). 1H NMR coupling and coupling constants [Video]. YouTube. [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Hwang, T. L., Ronk, M., & Milne, J. E. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89–94. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. Retrieved from [Link]

  • SciSpace. (n.d.). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

Sources

A Comparative Study of the Electrochemical Properties of Various Substituted Polyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conductivity-Processability Trade-off

In the development of bio-electronics and drug delivery systems, Polyaniline (PANI) serves as the "gold standard" conductive polymer due to its environmental stability and reversible redox behavior.[1] However, its rigid backbone leads to poor solubility in common solvents, creating a significant bottleneck for scalable device fabrication.

Substituted polyanilines—specifically Poly(o-toluidine) (POT) , Poly(o-anisidine) (POA) , and Sulfonated Polyaniline (SPANI) —offer a solution. By introducing functional groups onto the phenyl ring, we enhance processability and solubility. However, this comes at a thermodynamic cost: steric hindrance and electronic effects often degrade electrical conductivity.

This guide objectively compares these derivatives, providing the experimental data and protocols necessary to select the correct polymer for electrochemical sensors and controlled drug release systems.

Structural Impact on Electrochemistry: The "Why" Behind the Data

To understand the performance differences, we must look at the molecular level. The conductivity of PANI relies on the delocalization of


-electrons along the polymer backbone.
  • Parent PANI: Planar geometry allows maximum

    
    -orbital overlap, resulting in high conductivity (1–10 S/cm doped).
    
  • Alkyl/Alkoxy Substituents (POT/POA): The introduction of a methyl (-CH

    
    ) or methoxy (-OCH
    
    
    
    ) group at the ortho position creates steric hindrance . This forces the phenyl rings to twist out of planarity to accommodate the bulky group.
    • Consequence: The torsion angle between rings increases

      
      
      
      
      
      -orbital overlap decreases
      
      
      Carrier mobility drops.
  • Electronic Effects:

    • Electron Donating Groups (EDGs): Methoxy groups (in POA) donate electrons, destabilizing the reduced state and making the polymer easier to oxidize (lower oxidation potential).

    • Electron Withdrawing Groups (EWGs): Sulfonic groups (in SPANI) withdraw electrons, but provide self-doping capabilities, allowing conductivity over a wider pH range (crucial for physiological environments).

Visualization: The Redox Mechanism

The electrochemical utility of these polymers relies on switching between oxidation states. The Emeraldine Salt is the only conductive state.

RedoxMechanism Leuco Leucoemeraldine (Fully Reduced) Insulator EmerBase Emeraldine Base (Half-Oxidized) Semiconductor Leuco->EmerBase -2e-, -2H+ (Oxidation) EmerSalt Emeraldine Salt (Protonated) CONDUCTOR EmerBase->EmerSalt +HA (Acid Doping) Perni Pernigraniline (Fully Oxidized) Insulator EmerBase->Perni -2e-, -2H+ (Oxidation) EmerSalt->EmerBase -HA (Dedoping) Perni->EmerBase +2e-, +2H+ (Reduction)

Figure 1: The reversible redox switching of Polyanilines. Applications in sensing rely on the transition between the Emeraldine Base and the highly conductive Emeraldine Salt.

Comparative Analysis: Performance Metrics

The following data aggregates typical values observed in chemically synthesized films doped with 1M HCl. Note that absolute values vary based on synthesis temperature and oxidant ratio.

FeaturePolyaniline (PANI) Poly(o-toluidine) (POT) Poly(o-anisidine) (POA) Sulfonated PANI (SPANI)
Substituent None (-H)Methyl (-CH

)
Methoxy (-OCH

)
Sulfonic Acid (-SO

H)
Conductivity (S/cm) 1.0 – 10.0



Solubility Poor (NMP only)Good (CHCl

, THF)
Good (CHCl

, THF)
Excellent (Water)
Redox Potential Reference (0.5V vs SCE)Shifted Anodic (+0.1V)Shifted Cathodic (-0.1V)pH Independent (Self-doped)
Steric Effect Minimal (Planar)Moderate (Twisted)High (Twisted & Bulky)Moderate
Bio-Application General BiosensorsGas SensorspH SensorsIn-vivo / Neutral pH

Key Insight for Drug Development: While PANI has the highest conductivity, SPANI is often the superior choice for biological applications because it remains conductive at neutral pH (7.4), whereas standard PANI loses conductivity above pH 4. POA is preferred when faster oxidation kinetics are required due to the electron-donating methoxy group.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, we utilize Chemical Oxidative Polymerization . This method is scalable and yields uniform nanoparticles suitable for ink formulations.

Protocol: Synthesis of Poly(o-anisidine) (POA)

Reagents:

  • Monomer: o-Anisidine (0.1 M)

  • Oxidant: Ammonium Persulfate (APS) (0.1 M)

  • Dopant/Solvent: 1 M HCl (aq)

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 M o-anisidine in 50 mL of 1 M HCl. Stir for 30 minutes at 0–4°C (Ice bath).

    • Why? Low temperature prevents secondary reactions and ensures high molecular weight linear chains.

  • Initiation: Dissolve 0.1 M APS in 50 mL of 1 M HCl. Add this solution dropwise to the monomer solution over 30 minutes.

    • Observation: The solution will transition from colorless

      
       pink 
      
      
      
      dark green (Emeraldine Salt state).
  • Polymerization: Allow the reaction to proceed with vigorous stirring for 6–8 hours at 0–4°C.

  • Purification: Filter the precipitate. Wash sequentially with:

    • 1 M HCl (to remove residual monomer).

    • Acetone (to remove oligomers).

    • Deionized water (until filtrate is neutral).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Validation (Self-Check):

  • Visual: The powder must be dark green. A brown powder indicates over-oxidation (Pernigraniline) or degradation.

  • Cyclic Voltammetry (CV): Perform CV in 0.5 M H

    
    SO
    
    
    
    . You should observe two distinct redox pairs. If peaks are merged or broad, the polymer chain length is polydisperse.
Application in Drug Development: Biosensing & Release

Substituted PANIs are not just passive conductors; they are active transducers. In drug development, they are used for Pharmacokinetic Monitoring (sensing drug levels in blood) and Electro-stimulated Drug Release .

Mechanism: Enzymatic Biosensor (e.g., Glucose/Drug Metabolite)

The polymer acts as a "molecular wire," transferring electrons from an enzymatic reaction to the electrode surface.

BiosensorPathway cluster_solution Biological Interface (Solution) cluster_electrode Transducer Interface (Electrode) Analyte Analyte (e.g., Glucose/Drug) Enzyme Enzyme (e.g., GOx) Analyte->Enzyme Binding Product Product + H2O2 Enzyme->Product Catalysis PANI_Red PANI (Reduced) Product->PANI_Red Oxidation (H2O2 -> 2H+ + 2e-) PANI_Ox PANI (Oxidized) PANI_Red->PANI_Ox Electron Transfer Electrode Gold/Carbon Electrode PANI_Ox->Electrode Current Signal (Amperometric) Electrode->PANI_Ox Re-reduction (at applied potential)

Figure 2: Signal transduction pathway in a PANI-based enzymatic biosensor. The polymer mediates the electron transfer, amplifying the signal.

Why use POA or SPANI here?

  • POA: The methoxy group facilitates interaction with the enzyme's active site via hydrogen bonding, often retaining higher enzymatic activity than bare PANI.

  • SPANI: Its negative charge (sulfonate) can electrostatically immobilize positively charged enzymes/proteins without chemical cross-linkers that might denature the protein.

References
  • Gospodinova, N., & Terlemezyan, L. (1998).[2] Conducting polymers prepared by oxidative polymerization: polyaniline.[1][2][3][4][5] Progress in Polymer Science.

  • Pawar, P. et al. (2007). Synthesis of Poly(aniline-co-o-toluidine) Coatings and Their Corrosion-Protection Performance. Journal of Applied Polymer Science.

  • Della Pina, C., & Falletta, E. (2022).[2][6] Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry.

  • Lange, U., et al. (2008). Conducting polymers in chemical sensors and arrays.[7] Analytica Chimica Acta.

  • Raotole, P. M., et al. (2015). Synthesis, characterization and comparative analysis of poly(aniline-co-o-anisidine). Journal of Materials Science: Materials in Electronics.

Sources

Assessing the Reproducibility of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the reliable synthesis of key intermediates is paramount. 2-[(2-Methylprop-2-en-1-yl)oxy]aniline, an alkoxy aniline derivative, serves as a valuable building block for more complex molecules. The reproducibility of its synthesis is critical for consistent downstream applications, from drug discovery pipelines to the development of novel polymers. This guide provides an in-depth technical assessment of a primary synthesis protocol for this compound, evaluates its reproducibility, and compares it with a viable alternative method.

Introduction: The Challenge of Selective Alkylation

The synthesis of this compound from 2-aminophenol and a methallyl halide is fundamentally an example of the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (a phenoxide in this case) on an alkyl halide.[1] However, the presence of two nucleophilic sites in 2-aminophenol—the hydroxyl (-OH) and the amino (-NH₂) groups—introduces a significant challenge: the potential for competing N-alkylation alongside the desired O-alkylation. This can lead to a mixture of products, complicating purification and reducing the yield of the target molecule.[1] Therefore, a robust and reproducible protocol must effectively address this issue of selectivity.

Primary Synthesis Protocol: A Protection-Alkylation-Deprotection Strategy

To circumvent the issue of competing N-alkylation, a common and effective strategy involves the temporary protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection. A well-documented approach for the selective alkylation of aminophenols employs benzaldehyde as an inexpensive and efficient protecting agent.[1][2]

Experimental Protocol

Step 1: Protection of the Amino Group (Formation of N-benzylidene-2-aminophenol)

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Remove the methanol under reduced pressure to yield the crude N-benzylidene-2-aminophenol.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Causality: The reaction between the primary amine of 2-aminophenol and the aldehyde group of benzaldehyde forms a Schiff base (an imine). This transformation effectively "protects" the nitrogen's nucleophilicity by incorporating it into a less reactive conjugated system, thus directing the subsequent alkylation to the hydroxyl group.[1][2]

Step 2: O-Alkylation

  • To a solution of N-benzylidene-2-aminophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2 equivalents) as the base.

  • Add 3-chloro-2-methyl-1-propene (methallyl chloride, 1 equivalent) to the mixture.

  • Reflux the reaction mixture for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[1][2] The phenoxide then attacks the methallyl chloride in an SN2 fashion, displacing the chloride and forming the desired ether linkage. Acetone is a suitable polar aprotic solvent for this type of reaction.

Step 3: Deprotection (Hydrolysis of the Imine)

  • After cooling the reaction mixture, filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the resulting residue, add dichloromethane and a 1N aqueous solution of hydrochloric acid (HCl).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the aqueous layer and neutralize it with sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Causality: The acidic conditions of the HCl solution facilitate the hydrolysis of the imine back to the primary amine and benzaldehyde, thus "deprotecting" the amino group. The desired product is then isolated from the reaction mixture.[1][2]

Visualizing the Workflow

SynthesisWorkflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection Aminophenol 2-Aminophenol Methanol Methanol, RT, 1h Aminophenol->Methanol Benzaldehyde Benzaldehyde Benzaldehyde->Methanol SchiffBase N-benzylidene- 2-aminophenol BaseSolvent K₂CO₃, Acetone, Reflux, 20-24h SchiffBase->BaseSolvent Methanol->SchiffBase MethallylCl Methallyl Chloride MethallylCl->BaseSolvent AlkylatedIntermediate Alkylated Intermediate Hydrolysis 1N HCl, then NaHCO₃ AlkylatedIntermediate->Hydrolysis BaseSolvent->AlkylatedIntermediate FinalProduct This compound Hydrolysis->FinalProduct Troubleshooting decision decision process process result result issue issue start Low Overall Yield check_protection Incomplete Protection? start->check_protection check_alkylation Low Alkylation Yield? check_protection->check_alkylation No process_protection Optimize Protection: - Extend reaction time - Check reagent purity check_protection->process_protection Yes check_deprotection Incomplete Deprotection? check_alkylation->check_deprotection No process_alkylation Optimize Alkylation: - Use anhydrous base - Ensure reflux temperature check_alkylation->process_alkylation Yes issue_other Other Issues check_deprotection->issue_other No process_deprotection Optimize Deprotection: - Increase HCl concentration - Extend hydrolysis time check_deprotection->process_deprotection Yes

Caption: Troubleshooting logic for the primary synthesis protocol.

Alternative Synthesis Method: One-Pot O-Alkylation

A more streamlined alternative to the multi-step protection-alkylation-deprotection strategy is a one-pot synthesis. While potentially less selective, a carefully controlled one-pot reaction can offer advantages in terms of time, cost, and waste reduction. Phase-transfer catalysis (PTC) is a powerful technique for such transformations. [3]

Conceptual Protocol (Phase-Transfer Catalysis)
  • In a round-bottom flask, combine 2-aminophenol (1 equivalent), 3-chloro-2-methyl-1-propene (1.1 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) in a biphasic solvent system (e.g., toluene and a concentrated aqueous solution of sodium hydroxide).

  • Stir the mixture vigorously at a controlled temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The phase-transfer catalyst transports the phenoxide ion from the aqueous phase (where it is formed by the reaction of 2-aminophenol with NaOH) into the organic phase, where it can react with the methallyl chloride. [3]By carefully controlling the stoichiometry and temperature, O-alkylation can be favored over N-alkylation.

Comparative Analysis of Synthesis Protocols

Parameter Protection-Alkylation-Deprotection One-Pot Phase-Transfer Catalysis (PTC)
Selectivity High (due to protection of the amino group)Moderate to High (dependent on conditions)
Number of Steps Three (protection, alkylation, deprotection)One
Reaction Time Long (can exceed 48 hours)Shorter (typically a few hours)
Reagent Cost Higher (includes protecting agent and additional solvents)Lower (fewer reagents)
Waste Generation Higher (more solvents and reagents used)Lower
Reproducibility Generally high due to the controlled, stepwise nature.Can be more sensitive to variations in stirring rate, temperature, and catalyst concentration.

Conclusion

The synthesis of this compound via a protection-alkylation-deprotection strategy represents a highly robust and reproducible method. Its strength lies in the explicit control over selectivity, which is crucial for obtaining a pure product and achieving consistent yields. While this method is more time and resource-intensive, its reliability makes it well-suited for research and development settings where product purity is paramount.

The alternative one-pot phase-transfer catalysis method offers a more efficient and economical route. However, its reproducibility may be more sensitive to precise reaction conditions. For large-scale industrial production, the optimization of a one-pot synthesis could be highly advantageous. For laboratory-scale synthesis where reproducibility and purity are the primary concerns, the protection-based protocol is the recommended approach.

References

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.